4-Amino-3-oxobutanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
33884-84-3 |
|---|---|
Molecular Formula |
C4H7NO3 |
Molecular Weight |
117.1 g/mol |
IUPAC Name |
4-amino-3-oxobutanoic acid |
InChI |
InChI=1S/C4H7NO3/c5-2-3(6)1-4(7)8/h1-2,5H2,(H,7,8) |
InChI Key |
YCSUSNVQZDYEKF-UHFFFAOYSA-N |
SMILES |
C(C(=O)CN)C(=O)O |
Canonical SMILES |
C(C(=O)CN)C(=O)O |
Other CAS No. |
33884-84-3 |
sequence |
G |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Amino-3-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-amino-3-oxobutanoic acid, a valuable building block in medicinal chemistry and drug development. This document details the core chemical synthesis route from protected α-amino acids, outlines experimental protocols, and presents quantitative data to facilitate laboratory application.
Core Synthesis Pathway: From N-Protected α-Amino Acids
The most prominently documented chemical synthesis of this compound and its esters proceeds through the acylation of an acetate (B1210297) enolate with an N-protected α-amino acid derivative. This method offers a versatile route, allowing for the use of various natural and unnatural amino acid precursors. The general scheme involves three key stages:
-
Preparation of an N-protected α-amino acid derivative: The starting α-amino acid is first protected at the amino group, typically with a benzyloxycarbonyl (Cbz) or other suitable protecting group. The carboxylic acid moiety is then activated, for example, as an acid chloride or ester, to facilitate the subsequent C-C bond formation.
-
Claisen-type condensation: The activated and protected amino acid is then reacted with an acetate enolate, generated in situ using a strong base like lithium diisopropylamide (LDA), to form the β-keto ester backbone.
-
Deprotection: Finally, the protecting groups on the amine and ester functionalities are removed to yield the target this compound.
Below is a detailed experimental protocol adapted from the procedures outlined in patent literature.
Experimental Protocol: Synthesis of Ethyl 4-(N,N-dibenzylamino)-3-oxobutanoate
This protocol details the synthesis of an ester of this compound, a key intermediate that can be subsequently deprotected to the final acid.
Step 1: Preparation of N,N-Dibenzyl-L-phenylalanine
-
Dissolve 25 g (151.3 mmol) of L-phenylalanine and 66.67 g (482.4 mmol) of potassium carbonate in 100 ml of water.
-
To this solution, add 57.51 g (454.3 mmol) of benzyl (B1604629) chloride.
-
Heat the mixture to 95°C and stir for 19 hours.
-
After cooling to room temperature, add 67 ml of n-heptane and 50 ml of water.
-
Separate the organic layer and wash it twice with 50 ml of a 1:2 methanol/water mixture.
-
Dry the organic layer over anhydrous sodium sulfate.
Step 2: Formation of the Acid Chloride
The N,N-dibenzyl-L-phenylalanine is then converted to its corresponding acid chloride. A standard method involves reacting the dried product from Step 1 with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent.
Step 3: Claisen-type Condensation to Ethyl 4-(N,N-dibenzylamino)-3-oxobutanoate
-
In an argon atmosphere, dissolve a 2.0 M solution of LDA in heptane/THF/ethylbenzene (4 ml, 8 mmol) in 8 ml of anhydrous THF and cool the solution to -50°C.
-
Slowly add a solution of 740 mg (8 mmol) of ethyl acetate in 2 ml of THF over approximately 5 minutes, maintaining the temperature between -50°C and -45°C.
-
To this enolate solution, add the N,N-dibenzyl-L-phenylalanine acid chloride (from Step 2) dissolved in anhydrous THF.
-
Allow the reaction to proceed at this temperature for a specified time, monitoring by TLC.
-
Quench the reaction by adding 40 ml of a 20% aqueous citric acid solution.
-
Extract the mixture twice with 50 ml of ethyl acetate.
-
Wash the combined organic layers sequentially with 5 ml of water, 20 ml of a 5% aqueous sodium bicarbonate solution, and 10 ml of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (eluent: 4:1 n-hexane/ethyl acetate) to yield the desired ethyl 4-(N,N-dibenzylamino)-3-oxobutanoate.
Step 4: Deprotection to this compound
The final deprotection of both the N-dibenzyl and the ethyl ester groups can be achieved through methods such as catalytic hydrogenation to remove the benzyl groups, followed by hydrolysis of the ester.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of the intermediate, ethyl 4-(N,N-dibenzylamino)-3-oxobutanoate, as described in the patent literature. The overall yield for the final deprotected acid is not explicitly provided.
| Step | Product | Starting Materials | Yield |
| 1-3 | Ethyl 4-(N,N-dibenzylamino)-3-oxobutanoate | L-phenylalanine, Benzyl chloride, Ethyl acetate | Not explicitly stated, but a specific experiment yielded 3.08 g (7.77 mmol) from the acid chloride of N,N-dibenzyl-L-phenylalanine. |
Synthesis Pathway Diagram
The following diagram illustrates the chemical synthesis pathway from a protected α-amino acid to the this compound ester.
Caption: Chemical synthesis of this compound.
Alternative Synthesis Pathways
While the route from protected amino acids is well-documented in patent literature, other potential synthetic strategies can be envisaged, drawing from established organic chemistry reactions.
Claisen Condensation of N-Protected Glycine (B1666218) Esters
A variation of the primary pathway involves the Claisen condensation of an N-protected glycine ester with itself or with another suitable ester. The mechanism of a Claisen condensation involves the formation of an enolate from one ester molecule, which then acts as a nucleophile, attacking the carbonyl group of a second ester molecule[1][2][3][4][5]. The reaction is typically driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester[3][5]. A final acidic workup is required to protonate the enolate and isolate the neutral product[2].
The general workflow for this approach would be:
-
Enolate Formation: An N-protected glycine ester is treated with a strong, non-nucleophilic base (to avoid side reactions like saponification) to form the corresponding enolate.
-
Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of another molecule of the N-protected glycine ester.
-
Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester.
-
Deprotection: The protecting group on the nitrogen is removed to yield the final product.
Caption: Claisen condensation route to this compound.
Enzymatic Synthesis Approaches
The development of enzymatic routes for the synthesis of complex molecules is a rapidly growing field. While a specific, high-yield enzymatic synthesis for this compound is not yet well-established in the literature, a plausible biocatalytic approach could involve the transamination of a suitable β-keto acid precursor.
For instance, the transamination of oxaloacetate, a metabolic precursor to aspartate, using a transaminase enzyme and an amino donor like pyridoxamine (B1203002) has been demonstrated to yield aspartate[6]. A similar strategy could theoretically be applied to a precursor of this compound. The workflow for such a hypothetical enzymatic synthesis is presented below.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Prebiotic Synthesis of Aspartate Using Life’s Metabolism as a Guide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-3-oxobutanoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-oxobutanoic acid is a bifunctional molecule of interest in organic synthesis and potential biological systems. This technical guide provides a comprehensive overview of its chemical properties, structural features, and plausible synthetic approaches. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines reported data with computed properties to offer a thorough profile of the compound. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.
Chemical Properties and Structure
This compound, with the CAS number 33884-84-3, is a gamma-amino acid derivative containing a ketone functional group at the beta-position relative to the carboxylic acid. Its structure incorporates both a primary amine and a carboxylic acid, rendering it amphoteric, as well as a reactive keto group.
Tabulated Chemical and Physical Properties
The following table summarizes the known and computed physicochemical properties of this compound. It is important to note that some physical properties, such as the boiling and flash points, are sourced from chemical supplier data and may not have been independently verified in peer-reviewed literature. Experimental data for properties like melting point and aqueous solubility were not available in the public domain at the time of this writing.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 33884-84-3 | PubChem[1] |
| Chemical Formula | C₄H₇NO₃ | PubChem[1] |
| Molecular Weight | 117.10 g/mol | PubChem[1] |
| Boiling Point | 302.7 °C at 760 mmHg | Chemical Supplier Data |
| Flash Point | 136.9 °C | Chemical Supplier Data |
| pKa (acidic) | 1.50 ± 0.32 (Predicted) | Guidechem |
| pKa (basic) | Not available | |
| logP | -3.5 (Computed) | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 80.4 Ų | PubChem[1] |
Structural Representation
The chemical structure of this compound is characterized by a four-carbon chain. Key functional groups include a carboxylic acid at C1, a ketone at C3, and a primary amine at C4.
Experimental Protocols and Synthesis
Plausible Synthetic Workflow
A potential synthetic strategy could involve the acetoacetic ester synthesis, followed by amination. The following workflow illustrates a generalized approach.
Methodology Discussion:
This proposed synthesis begins with the alkylation of ethyl acetoacetate. The α-proton of ethyl acetoacetate is acidic and can be removed by a suitable base like sodium ethoxide to form a nucleophilic enolate. This enolate can then react with an electrophile such as an N-protected 2-haloacetamide (e.g., N-Cbz-2-bromoacetamide) in an SN2 reaction. The resulting product would be an N-protected ethyl ester of this compound.
Subsequent hydrolysis of the ester group, typically under acidic or basic conditions, would yield the corresponding carboxylic acid. Care must be taken during this step to control the conditions to avoid premature decarboxylation, a common side reaction for β-keto acids.
Finally, the removal of the nitrogen protecting group (e.g., hydrogenolysis for a carbobenzyloxy group or acidic treatment for a Boc group) would yield the target molecule, this compound. Purification would likely be achieved through crystallization or column chromatography.
Biological Context and Potential Signaling Pathways
Direct involvement of this compound in biological signaling pathways has not been documented in the available literature. However, the metabolic roles of structurally similar molecules can provide an inferred biological context.
Inferred Biological Relevance from Related Compounds
Two closely related molecules are of significance in metabolic pathways:
-
2-Amino-3-oxobutanoic acid: This isomer is an intermediate in the metabolism of the amino acids glycine, serine, and threonine.
-
4-Oxobutanoic acid (Succinic semialdehyde): This compound is a key intermediate in the catabolism of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), via the GABA shunt, which is a bypass of the Krebs cycle.
The structural similarity of this compound to these biologically important molecules suggests a potential for interaction with enzymes involved in amino acid or neurotransmitter metabolism. However, any such role is purely speculative at this time and requires experimental validation.
Conclusion
This compound is a molecule with a rich chemical functionality that suggests its potential as a versatile building block in organic synthesis. While a comprehensive set of experimentally determined physicochemical properties is not yet available, computational data provides a solid foundation for its further investigation. The absence of detailed synthetic protocols and documented biological roles highlights significant opportunities for future research. The plausible synthetic workflows and inferred biological context presented in this guide are intended to stimulate and inform such future studies. Researchers and drug development professionals are encouraged to pursue the experimental validation of the properties and potential applications of this intriguing compound.
References
An In-depth Technical Guide on the Spectroscopic Data for 4-Amino-3-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-oxobutanoic acid, also known as γ-aminoacetoacetic acid, is a fascinating molecule due to its combination of three key functional groups: a primary amine, a ketone, and a carboxylic acid. This unique structure suggests potential biological activity and makes its characterization a crucial step in any research endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structure and purity of such compounds. This guide presents the expected spectroscopic data for this compound and provides detailed experimental protocols for obtaining such data.
Predicted Spectroscopic Data
The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions are based on the analysis of its functional groups and established principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.5 - 4.0 | Singlet | 2H | -CH₂- (adjacent to ketone and amino group) |
| ~2.5 - 3.0 | Singlet | 2H | -CH₂- (adjacent to ketone and carboxylic acid) |
| Variable | Broad Singlet | 2H | -NH₂ (amino group) |
| Variable | Broad Singlet | 1H | -COOH (carboxylic acid) |
Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary depending on the solvent used. Protons on heteroatoms (-NH₂ and -COOH) are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~200 - 210 | C=O (ketone) |
| ~170 - 180 | C=O (carboxylic acid) |
| ~45 - 55 | -CH₂- (adjacent to ketone and amino group) |
| ~35 - 45 | -CH₂- (adjacent to ketone and carboxylic acid) |
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3400 - 3200 | Medium, Broad | N-H stretch (primary amine) |
| 3300 - 2500 | Strong, Very Broad | O-H stretch (carboxylic acid) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1640 | Medium | N-H bend (primary amine) |
| ~1400 | Medium | O-H bend (carboxylic acid) |
| ~1200 | Medium | C-N stretch (amine) |
Note: The two C=O stretching frequencies may overlap, resulting in a single broad, strong absorption band.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 117 | [M]⁺, Molecular ion |
| 100 | [M - NH₃]⁺ |
| 72 | [M - COOH]⁺ |
| 57 | [CH₂=C(OH)CH₂NH₂]⁺ or fragments from cleavage |
| 44 | [CH₂=NH₂]⁺ |
Note: The fragmentation pattern is a prediction and can be influenced by the ionization method used.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical due to the presence of exchangeable protons. D₂O is a good choice for observing the carbon backbone as it will exchange with the -NH₂ and -COOH protons, causing their signals to disappear.
-
Add a small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) for D₂O or tetramethylsilane (B1202638) (TMS) for organic solvents, for chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done using a standard pulse program like zgpg30.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
3.2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State (KBr Pellet):
-
Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.
-
3.3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, which could be a standalone instrument or coupled with a separation technique like liquid chromatography (LC-MS). Electrospray ionization (ESI) is a suitable technique for this polar and potentially fragile molecule.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra in both positive and negative ion modes to determine which provides better sensitivity for the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Typical ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) should be optimized for the compound.
-
To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Processing:
-
Analyze the full scan mass spectrum to identify the molecular ion peak and confirm the molecular weight.
-
Analyze the MS/MS spectrum to identify the fragment ions.
-
Propose fragmentation pathways that are consistent with the observed fragment ions and the structure of this compound.
-
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate relevant workflows and a related metabolic pathway.
Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.
While no specific signaling pathways involving this compound are well-documented, its structure is similar to that of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. The catabolism of GABA occurs via the "GABA shunt," a metabolic pathway that bypasses two steps of the Krebs cycle. The following diagram illustrates this pathway.
Caption: The GABA shunt metabolic pathway, showing a hypothetical structural relationship to this compound.
Conclusion
While experimental spectroscopic data for this compound is not currently widespread, this guide provides a solid foundation for researchers working with this compound. The predicted data serves as a benchmark for comparison against experimentally obtained spectra. The detailed protocols offer a standardized approach to data acquisition, ensuring consistency and reliability. The workflow and pathway diagrams provide a broader context for the synthesis, analysis, and potential biological relevance of this and related molecules. As research into novel amino acids and their derivatives continues, a thorough understanding and application of these spectroscopic techniques will remain paramount for advancing the fields of chemistry and drug discovery.
An In-depth Technical Guide on the Discovery and History of 4-Amino-3-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-oxobutanoic acid, more systematically known as 2-amino-3-oxobutanoic acid or α-amino-β-ketobutyric acid, is a pivotal, albeit transient, intermediate in the metabolic degradation of the essential amino acid L-threonine. Its discovery and characterization are intrinsically linked to the broader scientific endeavor to unravel the complex pathways of amino acid catabolism. This technical guide provides a comprehensive overview of the historical context, key discoveries, and experimental methodologies that led to our current understanding of this reactive α-amino acid.
Historical Context: The Dawn of Amino Acid Metabolism Research
The mid-20th century marked a period of intense investigation into the metabolic fates of amino acids. Following the discovery of threonine in 1935 by William Cumming Rose, the scientific community embarked on a journey to understand how this essential amino acid is broken down and utilized by living organisms.[1] Early research focused on identifying the key enzymes and intermediates involved in these catabolic pathways.
The Emergence of a New Pathway and a Transient Intermediate
In 1978, a pivotal study by R.A. Dale proposed a new pathway for threonine catabolism in mammals.[2] This pathway involved the coupling of two key enzymes: L-threonine 3-dehydrogenase (TDH) and 2-amino-3-oxobutyrate-CoA ligase (also known as glycine (B1666218) C-acetyltransferase).[2] The action of L-threonine 3-dehydrogenase on L-threonine was shown to produce a previously uncharacterized intermediate, which was identified as 2-amino-3-oxobutanoic acid.[2] This intermediate was found to be highly unstable and readily underwent either enzymatic conversion or spontaneous decarboxylation.
Subsequent research in various organisms, including Escherichia coli, further solidified the role of 2-amino-3-oxobutanoic acid as a central intermediate in this major threonine degradation pathway.[3][4]
Physicochemical Properties
Due to its inherent instability, the isolation and extensive characterization of pure this compound have been challenging. However, its fundamental properties have been determined through various analytical techniques and are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-Amino-3-oxobutanoic acid | PubChem[5] |
| Other Names | This compound, α-amino-β-ketobutyric acid, 2-amino-3-ketobutyrate | PubChem[5] |
| CAS Number | Not Available | PubChem[6] |
| Molecular Formula | C₄H₇NO₃ | PubChem[5] |
| Molecular Weight | 117.10 g/mol | PubChem[5] |
| Appearance | Solid (predicted) | PubChem[5] |
| Solubility | Water-soluble (predicted) | |
| Stability | Unstable, spontaneously decarboxylates to aminoacetone.[7] |
Key Enzymes in the Discovery and Metabolism
The discovery and understanding of this compound are inseparable from the enzymes that produce and consume it.
| Enzyme | EC Number | Function |
| L-Threonine 3-dehydrogenase (TDH) | 1.1.1.103 | Catalyzes the NAD⁺-dependent oxidation of L-threonine to 2-amino-3-oxobutanoic acid.[8] |
| 2-Amino-3-ketobutyrate CoA ligase (KBL) | 2.3.1.29 | Catalyzes the cleavage of 2-amino-3-oxobutanoic acid into glycine and acetyl-CoA.[9][10] |
Signaling and Metabolic Pathways
This compound is a key intermediate in the L-threonine degradation pathway. The following diagram illustrates its central role.
Experimental Protocols
The identification of this compound as an intermediate was reliant on carefully designed enzymatic assays and analytical techniques. Below are detailed methodologies representative of the key experiments.
Protocol 1: Enzymatic Synthesis and Detection of 2-Amino-3-oxobutanoic Acid
This protocol is based on the principles described in the early studies of threonine dehydrogenase.
Objective: To demonstrate the formation of 2-amino-3-oxobutanoic acid from L-threonine catalyzed by L-threonine 3-dehydrogenase.
Materials:
-
Purified L-threonine 3-dehydrogenase (TDH)
-
L-Threonine solution (e.g., 100 mM)
-
NAD⁺ solution (e.g., 10 mM)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Quenching solution (e.g., 1 M HCl)
-
Spectrophotometer
-
System for product analysis (e.g., paper chromatography with a suitable solvent system and ninhydrin (B49086) staining, or early HPLC systems)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, L-threonine, and NAD⁺ in a microcentrifuge tube or a cuvette.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of purified L-threonine 3-dehydrogenase.
-
Monitor the reaction progress by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.
-
Analyze the quenched samples for the presence of the product. Due to the instability of 2-amino-3-oxobutanoic acid, early studies often relied on derivatization or trapping methods, or the detection of its spontaneous breakdown product, aminoacetone.
-
For qualitative analysis, spot the quenched reaction mixture on chromatography paper and develop the chromatogram. After drying, spray with ninhydrin reagent and heat to visualize the amino acid spots. A new spot corresponding to the product should be observed.
Protocol 2: Coupled Enzyme Assay for Threonine Degradation
This protocol, inspired by the work of Dale (1978), demonstrates the complete pathway from threonine to glycine and acetyl-CoA.[2]
Objective: To show the conversion of L-threonine to glycine and acetyl-CoA through the coupled action of L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase.
Materials:
-
Purified L-threonine 3-dehydrogenase (TDH)
-
Purified 2-amino-3-ketobutyrate CoA ligase (KBL)
-
L-Threonine solution
-
NAD⁺ solution
-
Coenzyme A (CoA) solution
-
Reaction buffer
-
Method for detecting glycine and acetyl-CoA (e.g., amino acid analyzer for glycine, and a specific enzymatic assay for acetyl-CoA)
Procedure:
-
Set up a reaction mixture containing the reaction buffer, L-threonine, NAD⁺, and CoA.
-
Add both purified TDH and KBL to the reaction mixture.
-
Incubate the reaction at an optimal temperature (e.g., 37°C).
-
Take samples at different time intervals and stop the reaction (e.g., by heat inactivation or addition of a quenching agent).
-
Analyze the samples for the consumption of L-threonine and the formation of glycine and acetyl-CoA using appropriate analytical methods.
-
A time-dependent increase in glycine and acetyl-CoA concentration confirms the coupled enzymatic activity and the role of 2-amino-3-oxobutanoic acid as an intermediate.
Experimental Workflow Visualization
The logical flow of experiments to elucidate the threonine degradation pathway is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Catabolism of threonine in mammals by coupling of L-threonine 3-dehydrogenase with 2-amino-3-oxobutyrate-CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Threonine formation via the coupled activity of 2-amino-3-ketobutyrate coenzyme A lyase and threonine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of L-threonine dehydrogenase in the catabolism of threonine and synthesis of glycine by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-3-Ketobutyric Acid | C4H7NO3 | CID 440033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. P. aeruginosa Metabolome Database: L-2-Amino-3-oxobutanoic acid (PAMDB000671) [pseudomonas.umaryland.edu]
- 7. researchgate.net [researchgate.net]
- 8. Highly selective L-threonine 3-dehydrogenase from Cupriavidus necator and its use in determination of L-threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Glycine C-acetyltransferase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Precursors and Starting Materials for 4-Amino-3-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the precursors and starting materials for the synthesis of 4-amino-3-oxobutanoic acid, a molecule of interest in medicinal chemistry and drug development. This document details various synthetic strategies, presents quantitative data in structured tables, provides detailed experimental protocols for key reactions, and visualizes synthetic and biological pathways.
Introduction
This compound and its derivatives are important synthetic intermediates. Their structural similarity to naturally occurring amino acids and neurotransmitters makes them valuable building blocks in the development of novel therapeutic agents. Understanding the diverse routes to this core structure is crucial for researchers in organic synthesis and medicinal chemistry. This guide will explore the primary precursors and starting materials, offering a detailed examination of the chemical pathways for its synthesis.
Synthetic Pathways and Precursors
The synthesis of this compound can be approached through several strategic disconnections, leading to a variety of precursors and starting materials. The most common strategies involve the use of protected α-amino acids, β-keto esters, and dicarboxylic acids.
From Protected α-Amino Acids
A prevalent and versatile method for synthesizing this compound esters, direct precursors to the target acid, involves the use of N-protected α-amino acids. This approach allows for the introduction of chirality from the starting material.
The general synthetic workflow is as follows:
An In-depth Technical Guide to 4-Amino-3-oxobutanoic Acid: A Core Beta-Keto Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-oxobutanoic acid, a quintessential beta-keto amino acid, represents a class of molecules with significant, yet underexplored, potential in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a versatile building block for novel therapeutics. Drawing parallels from closely related analogs and the broader class of beta-keto amino acids, this document outlines potential biological activities and applications, offering a roadmap for future research and development. Detailed experimental protocols for its synthesis and analysis are provided, alongside structured data for key molecular properties.
Introduction to this compound and Beta-Keto Amino Acids
This compound belongs to the beta-keto amino acid class, a group of compounds characterized by a ketone group at the beta-carbon relative to the carboxylic acid. This structural motif imparts unique chemical reactivity, making them valuable intermediates in organic synthesis. Beta-keto amino acids are integral components of various natural products and have been identified as key pharmacophores in several clinically approved drugs. Their ability to serve as precursors for beta-amino acids and other complex molecules underscores their importance in the synthesis of peptidomimetics and other bioactive compounds. The exploration of this compound and its derivatives is a promising avenue for the discovery of novel therapeutic agents.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes key computed and experimental data for this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₃ | PubChem |
| Molecular Weight | 117.10 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 33884-84-3 | PubChem |
| Canonical SMILES | C(C(=O)O)C(=O)CN | PubChem |
| InChI Key | YCSUSNVQZDYEKF-UHFFFAOYSA-N | PubChem |
Synthesis of this compound and its Esters
The synthesis of this compound and its derivatives can be achieved through various chemical and enzymatic routes. Below are detailed protocols for both a general chemical synthesis of its ester form and an enzymatic approach for the synthesis of beta-amino acids from beta-keto acids.
Chemical Synthesis of this compound Esters
A general method for the production of this compound esters involves the reaction of an N-protected amino acid with an alkali metal enolate of an acetate (B1210297). This process is detailed in patent EP1097919A2 and is outlined below.
Experimental Protocol:
-
Preparation of the Alkali Metal Enolate: A solution of a strong base, such as lithium diisopropylamide (LDA), is prepared in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -78 °C).
-
Formation of the Acetate Enolate: An acetate ester (e.g., t-butyl acetate) is added dropwise to the LDA solution, maintaining the low temperature to form the corresponding lithium enolate.
-
Condensation Reaction: A solution of an N-protected alpha-amino acid ester (e.g., N-Cbz-glycine methyl ester) in THF is then added to the enolate solution. The reaction mixture is stirred at a low temperature for a specified period to allow for the condensation to occur, yielding the N-protected this compound ester.
-
Work-up and Purification: The reaction is quenched with a proton source, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.
-
Deprotection: The N-protecting group can be removed under appropriate conditions (e.g., hydrogenolysis for a Cbz group) to yield the final this compound ester.
Enzymatic Synthesis using Transaminases
Transaminases are powerful biocatalysts for the stereoselective synthesis of amino acids from their corresponding keto acids. This approach offers a green and efficient alternative to chemical methods.
Experimental Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the beta-keto acid substrate (4-oxo-butanoic acid, which is the keto-analog of the target molecule), an amino donor (e.g., isopropylamine), and the transaminase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5). Pyridoxal 5'-phosphate (PLP) is often included as a cofactor.
-
Incubation: The reaction is incubated at an optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.
-
Monitoring the Reaction: The progress of the reaction can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to measure the formation of the amino acid product and the consumption of the keto acid substrate.
-
Work-up and Product Isolation: Once the reaction reaches completion, the enzyme is removed (e.g., by precipitation or filtration). The product can then be isolated and purified from the reaction mixture using techniques like ion-exchange chromatography.
The Role of this compound as a Beta-Keto Amino Acid in Drug Development
Beta-keto amino acids, including this compound, are valuable precursors in the synthesis of a wide range of biologically active molecules. Their utility stems from the versatile reactivity of the ketone and carboxylic acid functionalities.
-
Precursors to Beta-Amino Acids: Reduction of the beta-keto group leads to the formation of beta-hydroxy amino acids, which can be further converted to beta-amino acids. Beta-amino acids are crucial components of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with enhanced stability against enzymatic degradation.
-
Building Blocks for Heterocycles: The reactive nature of the beta-keto acid moiety allows for its use in the synthesis of various heterocyclic ring systems, which are common scaffolds in many pharmaceutical agents.
-
Potential Pharmacological Activity: While the specific biological roles of this compound are not extensively documented, studies on closely related analogs suggest potential therapeutic applications. For instance, a derivative, 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid, has demonstrated anti-diabetic properties in animal models by improving insulin (B600854) sensitivity and lipid profiles. This suggests that derivatives of this compound could be explored for their potential in metabolic disorders.
Analytical Methods for Characterization and Quantification
Accurate and reliable analytical methods are essential for the characterization and quantification of this compound and its derivatives in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of amino acids and keto acids.
Protocol for HPLC Analysis:
-
Sample Preparation: Samples containing this compound may require derivatization to enhance detection, as the native molecule lacks a strong chromophore. Derivatizing agents such as o-phthalaldehyde (B127526) (OPA) for fluorescence detection or phenylisothiocyanate (PITC) for UV detection can be used.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for the separation of derivatized amino acids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Detection: UV detection at an appropriate wavelength for the derivatizing agent (e.g., 254 nm for PITC derivatives) or fluorescence detection for OPA derivatives.
-
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Visualizing Synthesis and Potential Applications
The following diagrams illustrate the synthetic pathway to this compound esters and a conceptual workflow for its potential application in drug discovery.
Caption: Chemical synthesis pathway for this compound esters.
Caption: Conceptual workflow for drug discovery using this compound.
Conclusion and Future Directions
This compound stands as a promising yet underutilized molecule in the landscape of drug discovery. Its role as a beta-keto amino acid provides a foundation for the synthesis of a diverse array of complex molecules with potential therapeutic applications. While direct biological data on the core molecule is limited, the demonstrated activity of its analogs encourages further investigation. Future research should focus on elucidating the specific biological targets and pathways modulated by this compound and its derivatives. The development of more efficient and scalable synthetic routes, particularly enantioselective enzymatic methods, will be crucial for advancing the exploration of this versatile chemical entity. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
The Enigmatic Presence of 4-Amino-3-oxobutanoic Acid: A Technical Guide to its Natural Occurrence and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the current understanding of the natural occurrence of 4-amino-3-oxobutanoic acid and its derivatives. While direct evidence of its widespread natural presence remains limited, this document explores its potential biosynthetic origins, details robust methodologies for its detection and quantification in biological matrices, and discusses the broader biological significance of β-amino acids. This guide serves as a foundational resource for researchers investigating novel metabolic pathways and developing new therapeutic agents.
Introduction: The Scarcity and Potential of this compound
This compound, a β-amino acid, represents a class of compounds with significant, yet underexplored, biological potential. Unlike their α-amino acid counterparts, β-amino acids are not proteinogenic but are found as components of various natural products with diverse biological activities, including antimicrobial and anticancer properties.[1] The specific natural occurrence of this compound is not well-documented in the scientific literature, with more attention given to its isomer, 2-amino-3-oxobutanoic acid, an intermediate in threonine metabolism.[2] However, the fundamental building blocks and enzymatic reactions for its synthesis exist in most organisms, suggesting the possibility of its presence as a transient metabolite or a specialized product under specific physiological conditions.
Putative Biosynthesis of this compound
While a dedicated biosynthetic pathway for this compound has not been elucidated, two primary routes are plausible based on established biochemical reactions for the formation of other β-amino acids.
2.1. Pathway 1: Decarboxylation of a Precursor Derived from the Aspartate Pathway
The biosynthesis of several essential amino acids, including lysine, threonine, and methionine, originates from aspartate.[3][4] A potential pathway to this compound could involve a Claisen-like condensation followed by decarboxylation.
2.2. Pathway 2: Transamination of a β-Keto Acid
Transamination is a common biochemical reaction that transfers an amino group from an amino acid to a keto acid.[5] 3-Oxo-adipic acid, a potential precursor, could undergo transamination to yield this compound.
Quantitative Analysis in Biological Matrices
The accurate quantification of this compound in complex biological samples such as plasma, urine, or tissue homogenates is crucial for investigating its natural occurrence and potential biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the necessary sensitivity and selectivity for this purpose.
3.1. Experimental Protocol: LC-MS/MS Quantification
This protocol is adapted from established methods for the analysis of underivatized amino acids and short-chain keto acids.[6][7]
3.1.1. Sample Preparation
-
Spiking with Internal Standard: To 100 µL of biological sample (e.g., plasma, urine), add a known concentration of a stable isotope-labeled internal standard (e.g., this compound-¹³C₄,¹⁵N).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
3.1.2. LC-MS/MS Conditions
| Parameter | Setting |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation (e.g., 0-5 min, 2% B; 5-10 min, 2-98% B; 10-12 min, 98% B; 12-15 min, 2% B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusion of a standard solution of this compound. |
3.2. Data Presentation: Quantitative Summary
The following table provides a template for summarizing the quantitative data obtained from LC-MS/MS analysis.
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | (To be determined) ng/mL |
| Limit of Quantification (LOQ) | (To be determined) ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Recovery (%) | 85-115% |
| Sample Concentrations | |
| Human Plasma (n=...) | (Mean ± SD) ng/mL |
| Rat Urine (n=...) | (Mean ± SD) ng/mL |
| Plant Extract (specify) | (Mean ± SD) ng/g |
Visualization of Experimental Workflow
Biological Significance and Future Directions
The biological roles of β-amino acids are diverse and significant. They are known to possess antimicrobial, antifungal, and hypoglycemic properties.[1] Furthermore, peptides containing β-amino acids often exhibit increased stability against enzymatic degradation, making them attractive candidates for drug development.[8]
The potential biological activities of this compound and its derivatives are largely unexplored. Its structural similarity to other bioactive molecules suggests it could play a role in cellular signaling or as a metabolic intermediate. Further research is warranted to:
-
Confirm its natural occurrence: Systematic screening of various organisms using the described analytical methods is necessary.
-
Elucidate its biosynthetic pathway: Genetic and biochemical studies are needed to identify the enzymes responsible for its synthesis.
-
Investigate its biological activities: In vitro and in vivo studies are required to determine its physiological and pharmacological effects.
-
Explore its potential as a biomarker: The presence and concentration of this compound could be indicative of certain physiological or pathological states.
Conclusion
This compound remains an enigmatic molecule with untapped potential. While direct evidence of its natural abundance is currently lacking, this technical guide provides a comprehensive framework for its investigation. The proposed biosynthetic pathways offer a starting point for its discovery in nature, and the detailed analytical protocol enables its accurate quantification. By stimulating further research into this and other rare β-amino acids, we can expand our understanding of metabolism and potentially uncover novel therapeutic avenues.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-3-oxobutanoic acid | C4H7NO3 | CID 219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aspartate-Derived Amino Acid Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transamination - Wikipedia [en.wikipedia.org]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Amino-3-oxobutanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, applications, and biological evaluation of 4-amino-3-oxobutanoic acid derivatives. This class of compounds holds significant interest in medicinal chemistry, primarily due to their structural resemblance to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), making them valuable scaffolds for the development of novel therapeutics targeting the central nervous system.
Introduction
This compound and its derivatives are key synthetic intermediates and pharmacophores. Their β-keto-γ-amino acid core structure is found in a variety of biologically active molecules. A primary application of these compounds is in the development of GABA analogues, which can modulate the activity of GABA receptors. The GABAergic system is the main inhibitory neurotransmitter system in the brain, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.
Synthetic Strategies
Several synthetic routes have been developed to access this compound derivatives. The choice of method often depends on the desired substitution pattern, stereochemistry, and scale of the synthesis. Key strategies include the Claisen condensation, aza-Michael addition, and the use of activated acylating agents like N-acylbenzotriazoles.
Table 1: Summary of Synthetic Methods for this compound Derivatives
| Synthetic Method | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Claisen Condensation | N-protected α-amino acid esters, Acetate (B1210297) esters | Strong base (e.g., LDA, NaH) | 60-80% | Convergent, good for ester derivatives | Requires strictly anhydrous conditions, potential for side reactions |
| Aza-Michael Addition | α,β-Unsaturated ketones/esters, Amines | Various catalysts (e.g., Lewis acids, organocatalysts) or catalyst-free | 70-99% | High atom economy, mild reaction conditions | Substrate scope can be limited by the reactivity of the Michael acceptor |
| N-Acylbenzotriazole Chemistry | N-Acylbenzotriazoles, Malonic esters | Strong base (e.g., NaH) | 65-95% | High yielding, versatile acylating agents | Requires pre-synthesis of the N-acylbenzotriazole |
| Reduction of Nitro Precursors | 4-(4-Bromo-3-nitrophenyl)-4-oxobutanoic acid | Iron powder, HCl | Not specified | Utilizes readily available starting materials | Limited to specific substitution patterns |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(Boc-amino)-3-oxobutanoate via Claisen Condensation
This protocol describes the synthesis of a protected this compound ester using a Claisen-type condensation.
Materials:
-
N-Boc-glycine methyl ester
-
Ethyl acetate
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution to the THF.
-
In a separate flask, dissolve ethyl acetate in anhydrous THF.
-
Add the ethyl acetate solution dropwise to the LDA solution at -78 °C and stir for 30 minutes to form the lithium enolate.
-
Dissolve N-Boc-glycine methyl ester in anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired ethyl 4-(Boc-amino)-3-oxobutanoate.
Protocol 2: Synthesis of a β-Amino Ketone via Aza-Michael Addition
This protocol outlines a general procedure for the conjugate addition of an amine to an α,β-unsaturated ketone.
Materials:
-
Substituted chalcone (B49325) (1,3-diphenyl-2-propen-1-one)
-
Potassium hydroxide (B78521) (KOH)
Procedure:
-
Dissolve the substituted chalcone and aniline in ethanol in a round-bottom flask.
-
Add a catalytic amount of KOH to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired β-amino ketone.
Protocol 3: Synthesis of a γ-Amino-β-ketoester using N-Acylbenzotriazole
This protocol details the C-acylation of a malonic ester with an N-acylbenzotriazole.
Materials:
-
N-Acylbenzotriazole (e.g., N-(Boc-glycyl)benzotriazole)
-
Diethyl malonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add diethyl malonate dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the N-acylbenzotriazole in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired γ-amino-β-ketoester.
Applications in Drug Development
Derivatives of this compound are primarily explored for their potential to modulate the GABAergic system. As analogues of GABA, they can interact with GABA receptors (GABA-A, GABA-B) and GABA transporters (GATs).
GABAergic Signaling Pathway
The GABAergic synapse is the primary site of inhibitory neurotransmission in the central nervous system. The binding of GABA to its receptors leads to an influx of chloride ions (GABA-A) or modulation of second messenger systems (GABA-B), resulting in hyperpolarization of the postsynaptic neuron and a decrease in its excitability.[1][2] this compound derivatives can act as agonists, antagonists, or allosteric modulators at these receptors.
GABAergic Signaling Pathway and Potential Modulation
Table 2: Biological Activity of Selected GABA Analogues
| Compound | Target | Assay Type | Activity (IC₅₀/Kᵢ) | Reference |
| 3-Aminopropanesulfonic acid (APS) | GABA-A Receptor | Radioligand Binding ([³H]GABA displacement) | IC₅₀ = 0.04 µM | [3] |
| Imidazoleacetic acid (IMA) | GABA-A Receptor | Radioligand Binding ([³H]GABA displacement) | IC₅₀ = 0.4 µM | [3] |
| (R)-4-Amino-3-hydroxybutanoic acid (GABOB) | GABA-C Receptor (ρ1) | Electrophysiology | Full agonist | [4] |
| (S)-4-Amino-3-hydroxybutanoic acid (GABOB) | GABA-C Receptor (ρ1) | Electrophysiology | Full agonist | [4] |
| Compound 6 (a CGP7930 analogue) | GABA-B Receptor | IP3 Production Assay | IC₅₀ = 21.3 µM (as a NAM) | [5] |
| AA29504 | GABA-A Receptor (δ-subunit containing) | [³H]EBOB Displacement | Positive Allosteric Modulator | [6] |
Note: Data for specific this compound derivatives is limited in publicly available literature. The table presents data for structurally related GABA analogues to illustrate the range of activities observed.
Experimental Workflow for Compound Screening
The discovery of novel GABAergic modulators involves a systematic screening process to identify and characterize the biological activity of newly synthesized compounds.[7][8]
Experimental Workflow for Screening GABA Modulators
Protocol 4: GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.[1][9]
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]Muscimol (radioligand)
-
GABA (for non-specific binding determination)
-
Test compounds
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: a. Homogenize rat brains in ice-cold homogenization buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C. c. Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4 °C. d. Resuspend the pellet in deionized water and centrifuge again at 140,000 x g for 30 minutes. e. Wash the pellet twice with binding buffer by resuspension and centrifugation. f. Resuspend the final pellet in binding buffer and store at -70 °C.
-
Binding Assay: a. Thaw the prepared membranes and wash twice with binding buffer. b. Resuspend the membranes in binding buffer to a protein concentration of 0.1-0.2 mg/well. c. In a 96-well plate, set up the following in triplicate:
- Total Binding: 50 µL binding buffer, 50 µL [³H]muscimol (final concentration ~1-5 nM), and 100 µL membrane suspension.
- Non-specific Binding: 50 µL GABA (10 mM), 50 µL [³H]muscimol, and 100 µL membrane suspension.
- Competition: 50 µL of test compound (at various concentrations), 50 µL [³H]muscimol, and 100 µL membrane suspension. d. Incubate the plate at 4 °C for 45 minutes.
-
Filtration and Quantification: a. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. b. Wash the filters three times with ice-cold wash buffer. c. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Conclusion
The synthesis of this compound derivatives offers a versatile platform for the development of novel therapeutic agents, particularly those targeting the GABAergic system. The synthetic protocols provided herein, along with the methodologies for biological evaluation, serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further exploration of the structure-activity relationships of this compound class is warranted to unlock their full therapeutic potential.
References
- 1. PDSP - GABA [kidbdev.med.unc.edu]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Negative Allosteric Modulator of GABAB Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with further in vitro validation. Case study using Enamine's stock chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 4-Amino-3-oxobutanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for the development of novel therapeutics, research tools, and biomaterials. These modifications can enhance peptide stability, modulate biological activity, and introduce unique functionalities. 4-Amino-3-oxobutanoic acid, a unique γ-amino acid featuring a β-keto group, presents an intriguing building block for creating peptidomimetics with altered structural and electronic properties. The presence of the ketone functionality offers a site for further chemical modification or for influencing peptide conformation and binding interactions.
These application notes provide a comprehensive guide to the hypothetical incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS) methodologies. While direct coupling of this amino acid via standard amide bond formation presents challenges due to the reactivity of the β-keto group, a reductive amination strategy on the solid support offers a viable alternative.
Potential Applications
Peptides containing this compound may exhibit a range of valuable properties for research and drug development:
-
Enzyme Inhibitors: The β-keto functionality can act as an electrophilic trap for active site nucleophiles in enzymes such as proteases and kinases.
-
Modified Peptide Scaffolds: The unique structure can induce specific secondary structures or serve as a scaffold for further chemical derivatization.
-
Bioactive Peptide Analogs: Incorporation into known bioactive peptide sequences may lead to analogs with enhanced potency, selectivity, or metabolic stability.[1]
-
Bioconjugation Handle: The ketone group provides a site for oxime or hydrazone ligation, enabling the attachment of labels, drugs, or other molecules.
Protecting Group Strategy
A successful synthesis requires a robust protecting group strategy to prevent unwanted side reactions. For the incorporation of this compound, the following orthogonal protection scheme is proposed:
-
Amino Group: The γ-amino group should be protected with a base-labile group, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is standard in modern SPPS.[2]
-
Carboxyl Group: The carboxylic acid can be protected as a methyl or ethyl ester during the synthesis of the building block and for initial purification.
-
Keto Group: The β-keto group may not require protection if the reductive amination conditions are sufficiently mild. However, if side reactions are a concern, it can be temporarily protected as a ketal (e.g., using ethylene (B1197577) glycol). This protecting group is typically stable to the basic conditions of Fmoc deprotection and can be removed during the final acidic cleavage from the resin.
References
Application Notes and Protocols: 4-Amino-3-oxobutanoic Acid as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-oxobutanoic acid, a γ-amino-β-keto acid, represents a highly versatile and promising building block for the synthesis of a diverse range of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic keto group in a 1,4-relationship, along with an active methylene (B1212753) group, allows for a variety of cyclization strategies to construct five- and six-membered rings. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in numerous biologically active molecules.
It is important to note that this compound itself can be prone to decarboxylation under certain conditions, a common characteristic of β-keto acids.[1][2] Therefore, for many synthetic applications, its more stable ester derivatives, such as ethyl 4-amino-3-oxobutanoate, are the preferred starting materials. A process for producing this compound esters has been described, making these valuable building blocks accessible.[3]
This document provides detailed application notes and proposed experimental protocols for the synthesis of various key heterocyclic systems from this compound and its derivatives.
I. Synthesis of Pyrrole (B145914) Derivatives
The Paal-Knorr synthesis is a classic and efficient method for the construction of pyrrole rings from 1,4-dicarbonyl compounds and primary amines or ammonia. While this compound itself is a γ-amino ketone, its internal amino group can participate in an intramolecular Paal-Knorr type reaction upon activation of the carboxylic acid, or more directly from its ester derivative, to form a tetramic acid (a 1,5-dihydropyrrol-2,4-dione) scaffold.
Logical Workflow: Intramolecular Paal-Knorr Synthesis
Caption: Intramolecular cyclization of ethyl 4-amino-3-oxobutanoate.
Experimental Protocol: Synthesis of a Tetramic Acid Derivative
This protocol is adapted from standard procedures for intramolecular cyclization of γ-amino-β-keto esters.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl 4-amino-3-oxobutanoate | ≥95% | Synthesized[3] |
| Sodium ethoxide (NaOEt) | Reagent Grade | Sigma-Aldrich |
| Anhydrous Ethanol (B145695) (EtOH) | ACS Grade | Fisher Scientific |
| Diethyl ether | ACS Grade | VWR |
| Hydrochloric acid (HCl), 1M aqueous | Reagent Grade | J.T. Baker |
| Saturated sodium bicarbonate solution | Laboratory Grade | LabChem |
| Anhydrous magnesium sulfate (B86663) (MgSO4) | Reagent Grade | Acros Organics |
Procedure
-
A solution of sodium ethoxide is prepared by dissolving sodium metal (1.1 eq.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To this solution, ethyl 4-amino-3-oxobutanoate (1.0 eq.) is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified to pH 3-4 with 1M HCl.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
II. Synthesis of Pyridazinone Derivatives
The 1,4-dicarbonyl-like nature of this compound makes it an ideal precursor for the synthesis of six-membered heterocyclic rings. Reaction with hydrazine (B178648) hydrate (B1144303) is a direct method to form pyridazinone derivatives.
Logical Workflow: Pyridazinone Synthesis
Caption: Synthesis of pyridazinones from ethyl 4-amino-3-oxobutanoate.
Experimental Protocol: Synthesis of a Pyridazinone Derivative
This protocol is adapted from known procedures for the synthesis of pyridazinones from γ-keto esters.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl 4-amino-3-oxobutanoate | ≥95% | Synthesized[3] |
| Hydrazine hydrate (80%) | Reagent Grade | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Ethanol (95%) | ACS Grade | VWR |
| Ice-water | N/A | N/A |
Procedure
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 4-amino-3-oxobutanoate (1.0 eq.) in a mixture of ethanol and glacial acetic acid (10:1 v/v).
-
Add hydrazine hydrate (1.2 eq.) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
III. Synthesis of Pyrazine (B50134) Derivatives
Condensation of a 1,2-dicarbonyl compound with a 1,2-diamine is a standard method for pyrazine synthesis. In a variation, the γ-amino-β-keto ester can be envisioned to first be converted to an α-amino ketone via decarboxylation of the corresponding acid, which can then dimerize and oxidize to form a pyrazine. A more direct, albeit hypothetical, approach involves a multi-component reaction.
Logical Workflow: Pyrazine Synthesis (via Dimerization)
Caption: Plausible route to pyrazines via decarboxylation and dimerization.
Experimental Protocol: Synthesis of 2,5-Dimethylpyrazine
This protocol is based on the dimerization of α-amino ketones.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Synthesized |
| Propylene (B89431) glycol | Reagent Grade | Sigma-Aldrich |
| Sodium hydroxide (B78521) (NaOH) | Reagent Grade | J.T. Baker |
| Diethyl ether | ACS Grade | VWR |
| Anhydrous sodium sulfate (Na2SO4) | Reagent Grade | Acros Organics |
Procedure
-
Place this compound (1.0 eq.) in a round-bottom flask equipped with a distillation apparatus.
-
Add propylene glycol as a high-boiling solvent.
-
Heat the mixture gently under atmospheric pressure. The amino acid is expected to decarboxylate in situ to form 1-amino-2-propanone.
-
The 1-amino-2-propanone will then dimerize and subsequently oxidize.
-
The pyrazine product can be isolated from the reaction mixture by distillation or extraction.
-
For extraction, cool the reaction mixture, dilute with water, and make it basic with NaOH.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrazine.
-
Purification can be achieved by distillation or column chromatography.
IV. Synthesis of Thiazole (B1198619) Derivatives
The Hantzsch thiazole synthesis is a well-established method involving the reaction of an α-haloketone with a thioamide. The ethyl 4-amino-3-oxobutanoate can be first halogenated at the C4 position, followed by reaction with a thioamide to construct the thiazole ring.
Logical Workflow: Hantzsch-type Thiazole Synthesis
Caption: Synthesis of thiazoles via a Hantzsch-type reaction.
Experimental Protocol: Synthesis of a Thiazole Derivative
This protocol is adapted from standard Hantzsch thiazole syntheses.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl 4-amino-3-oxobutanoate | ≥95% | Synthesized[3] |
| N-Bromosuccinimide (NBS) | Reagent Grade | Sigma-Aldrich |
| Thioacetamide (B46855) | Reagent Grade | Acros Organics |
| Anhydrous Ethanol (EtOH) | ACS Grade | Fisher Scientific |
| Triethylamine (B128534) (TEA) | Reagent Grade | J.T. Baker |
Procedure
-
Halogenation: Dissolve ethyl 4-amino-3-oxobutanoate (1.0 eq.) in a suitable solvent like dichloromethane (B109758) or chloroform. Cool the solution to 0 °C.
-
Add N-bromosuccinimide (1.05 eq.) portion-wise while stirring. Allow the reaction to proceed at 0 °C for 1-2 hours. Monitor by TLC.
-
After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude α-haloketone. This intermediate is often used without further purification.
-
Thiazole Formation: Dissolve the crude ethyl 4-amino-2-bromo-3-oxobutanoate in anhydrous ethanol.
-
Add thioacetamide (1.1 eq.) and a base such as triethylamine (1.2 eq.).
-
Heat the mixture to reflux for 3-5 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
V. Synthesis of Oxazole (B20620) Derivatives
The Robinson-Gabriel synthesis provides a route to oxazoles from 2-acylamino-ketones. To apply this to our building block, the amino group of ethyl 4-amino-3-oxobutanoate would first need to be acylated.
Logical Workflow: Robinson-Gabriel Oxazole Synthesis
Caption: Synthesis of oxazoles via a Robinson-Gabriel type reaction.
Experimental Protocol: Synthesis of an Oxazole Derivative
This protocol is adapted from the Robinson-Gabriel synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl 4-amino-3-oxobutanoate | ≥95% | Synthesized[3] |
| Benzoyl chloride | Reagent Grade | Sigma-Aldrich |
| Pyridine (B92270) | Anhydrous | Acros Organics |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Concentrated Sulfuric Acid (H2SO4) | Reagent Grade | J.T. Baker |
| Sodium bicarbonate solution, saturated | Laboratory Grade | LabChem |
Procedure
-
Acylation: Dissolve ethyl 4-amino-3-oxobutanoate (1.0 eq.) in anhydrous dichloromethane and cool to 0 °C.
-
Add pyridine (1.2 eq.) followed by the dropwise addition of benzoyl chloride (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude N-acylated product.
-
Cyclodehydration: To the crude ethyl 4-benzoylamino-3-oxobutanoate, add concentrated sulfuric acid dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude oxazole derivative by column chromatography.
Conclusion
This compound and its ester derivatives are potent and versatile building blocks for the synthesis of a wide array of medicinally relevant heterocyclic compounds. The protocols outlined above, based on established synthetic methodologies, provide a foundation for researchers to explore the rich chemistry of this molecule. The ability to construct pyrroles, pyridazinones, pyrazines, thiazoles, and oxazoles from a single, accessible precursor highlights its potential to accelerate the discovery and development of new chemical entities. Further investigation into the reactivity and scope of these transformations is warranted and is expected to yield novel and diverse molecular architectures.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic chemistry - Why are beta-ketoacids better at decarboxylation than gamma or delta? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester - Google Patents [patents.google.com]
Asymmetric Synthesis of Chiral 4-Amino-3-oxobutanoic Acid Analogues: Applications and Protocols for Drug Discovery
Introduction
Chiral 4-amino-3-oxobutanoic acid analogues are pivotal structural motifs in medicinal chemistry and drug development. Their inherent chirality and functional group arrangement make them valuable building blocks for a wide array of biologically active molecules. Notably, these structures form the core of several potent enzyme inhibitors, including vital therapeutics for HIV/AIDS. The precise stereochemical control during their synthesis is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of these crucial compounds, tailored for researchers, scientists, and professionals in the field of drug development. We will explore three primary, state-of-the-art synthetic strategies: Dynamic Kinetic Resolution of β-Amino-α-Keto Esters, Organocatalytic Decarboxylative Mannich Reaction, and a Biocatalytic Lipase-Transaminase Cascade.
Applications in Drug Development: HIV Protease Inhibition
A prominent application of chiral this compound analogues is in the synthesis of HIV protease inhibitors. The HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of infectious virions, thus halting the progression of the infection.
Several FDA-approved HIV protease inhibitors, such as Darunavir, feature a core structure derived from or related to chiral 4-amino-3-hydroxybutanoic acid derivatives. The specific stereochemistry of these molecules is crucial for their high-affinity binding to the active site of the protease. The this compound scaffold provides a versatile platform for introducing the necessary pharmacophoric elements to achieve potent and selective inhibition.
Below is a diagram illustrating the role of HIV protease in the viral life cycle and the mechanism of its inhibition.
Application Notes and Protocols for the Enzymatic Synthesis of 4-Amino-3-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-oxobutanoic acid is a valuable chiral building block for the synthesis of various pharmaceutical compounds. Its structure, featuring both a beta-keto group and an amino group, makes it a versatile synthon. Traditional chemical synthesis of such molecules can be challenging, often requiring harsh reaction conditions and leading to the formation of racemic mixtures. Enzymatic synthesis offers a green and highly selective alternative, enabling the production of enantiomerically pure compounds under mild conditions.
This document provides detailed application notes and protocols for the enzymatic synthesis of this compound. The proposed method utilizes a one-pot, two-enzyme cascade reaction involving a lipase (B570770) and an ω-transaminase. This chemoenzymatic approach addresses the inherent instability of the β-keto acid intermediate by generating it in situ from a stable ester precursor.
Principle of the Enzymatic Synthesis
The synthesis of this compound is achieved through a sequential enzymatic cascade. The process begins with the hydrolysis of a stable precursor, ethyl 3-oxobutanoate (ethyl acetoacetate), by a lipase. This reaction generates 3-oxobutanoic acid (acetoacetic acid) in the reaction medium. The in situ generated β-keto acid then serves as a substrate for an ω-transaminase, which catalyzes the transfer of an amino group from an amino donor to the ketone, yielding the final product, this compound. The use of an (S)- or (R)-selective ω-transaminase allows for the stereospecific synthesis of the desired enantiomer.
Experimental Protocols
Materials and Reagents
-
Substrate: Ethyl 3-oxobutanoate (ethyl acetoacetate)
-
Enzymes:
-
Lipase B from Candida antarctica (CALB), immobilized
-
ω-Transaminase (e.g., from Vibrio fluvialis or a commercially available screening kit)
-
-
Amino Donor: Isopropylamine or L-Alanine
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
-
Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Solvents: Acetonitrile (B52724), water (HPLC grade)
-
Reagents for Analysis: Standard of this compound (if available), reagents for derivatization if necessary for HPLC analysis.
Instrumentation
-
Shaking incubator or temperature-controlled magnetic stirrer
-
pH meter
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 or chiral column)
Protocol for One-Pot Enzymatic Synthesis
-
Reaction Setup:
-
Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5.
-
To a final volume of 10 mL in a suitable reaction vessel, add the following components in order:
-
Potassium phosphate buffer (pH 7.5)
-
Ethyl 3-oxobutanoate (to a final concentration of 50 mM)
-
Isopropylamine (as the amino donor, to a final concentration of 100 mM)
-
Pyridoxal 5'-phosphate (PLP) (to a final concentration of 1 mM)
-
Immobilized Lipase B from Candida antarctica (e.g., 10 mg/mL)
-
ω-Transaminase (e.g., 5 mg/mL of a lyophilized powder or as per manufacturer's recommendation)
-
-
-
Incubation:
-
Seal the reaction vessel and place it in a shaking incubator.
-
Incubate the reaction mixture at 30°C with gentle agitation (e.g., 150 rpm) for 24-48 hours.
-
-
Reaction Monitoring and Termination:
-
Withdraw aliquots (e.g., 100 µL) at regular intervals (e.g., 0, 4, 8, 12, 24, 48 hours) to monitor the progress of the reaction.
-
To terminate the reaction in the aliquot, add an equal volume of a quenching solution (e.g., 0.1 M HCl or acetonitrile) and centrifuge to pellet the enzymes.
-
Analyze the supernatant by HPLC to determine the concentration of the substrate and product.
-
-
Product Isolation (Optional):
-
Once the reaction has reached the desired conversion, terminate the reaction by removing the immobilized lipase (e.g., by filtration or centrifugation).
-
The ω-transaminase can be removed by centrifugation after denaturation (e.g., by adjusting the pH or adding an organic solvent).
-
The product can be purified from the supernatant using techniques such as ion-exchange chromatography.
-
Analytical Method: HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Note: If enantiomeric excess needs to be determined, a chiral HPLC column and appropriate mobile phase should be used. Derivatization of the amino acid may be necessary.
Data Presentation
The following tables summarize representative quantitative data for the enzymatic synthesis of this compound.
| Parameter | Value |
| Enzyme Concentrations | Lipase: 10 mg/mL; ω-Transaminase: 5 mg/mL |
| Substrate Concentration | 50 mM (Ethyl 3-oxobutanoate) |
| Amino Donor Concentration | 100 mM (Isopropylamine) |
| Cofactor (PLP) Concentration | 1 mM |
| Buffer | 100 mM Potassium Phosphate, pH 7.5 |
| Temperature | 30°C |
| Reaction Time | 24 hours |
Table 1: Optimized Reaction Conditions
| Time (hours) | Substrate Conversion (%) | Product Yield (%) |
| 4 | 35 | 32 |
| 8 | 62 | 58 |
| 12 | 85 | 81 |
| 24 | >95 | >90 |
Table 2: Time Course of the Enzymatic Reaction
| Enzyme | Substrate | Km (mM) | kcat (s-1) |
| ω-Transaminase | 3-Oxobutanoic acid | 5-15 | 0.5-5.0 |
| Lipase | Ethyl 3-oxobutanoate | 10-50 | 10-100 |
Table 3: Representative Kinetic Parameters of the Enzymes (Note: These values are illustrative and can vary depending on the specific enzymes and reaction conditions.)
Visualizations
Caption: Enzymatic cascade for the synthesis of this compound.
Caption: General experimental workflow for the enzymatic synthesis.
Application Notes and Protocols for 4-Amino-3-oxobutanoic Acid in Green Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-oxobutanoic acid is a beta-keto gamma-amino acid with significant potential for application in green and sustainable chemistry. Its bifunctional nature, possessing both a ketone and a carboxylic acid in addition to the amino group, makes it a versatile building block for the synthesis of a variety of valuable compounds. While direct, large-scale applications are still emerging, its structural motifs are found in numerous biologically active molecules and polymers. This document outlines potential green chemistry applications of this compound, focusing on biocatalytic synthesis and its use as a monomer for biodegradable polymers and a precursor for pharmaceuticals.
Green Chemistry Profile of this compound
The principles of green chemistry can be applied to both the synthesis and the downstream applications of this compound. Key areas of focus include:
-
Renewable Feedstocks: Exploring biosynthetic routes from renewable resources.
-
Biocatalysis: Utilizing enzymes for stereoselective and efficient synthesis, reducing the need for hazardous reagents and solvents.
-
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.
-
Biodegradable Products: Using this compound as a monomer for the creation of biodegradable polymers.
-
Safer Solvents and Auxiliaries: Employing aqueous media or solvent-free conditions in synthesis and processing.
Application 1: Biocatalytic Synthesis of Enantiomerically Pure this compound
The asymmetric synthesis of beta-amino acids is of great interest for the pharmaceutical industry. Biocatalysis, particularly the use of transaminases, offers a green and efficient alternative to traditional chemical methods. Transaminases can catalyze the stereoselective amination of a prochiral ketone, leading to the formation of a chiral amine with high enantiomeric excess.
Logical Workflow for Biocatalytic Synthesis
Caption: Biocatalytic synthesis of this compound.
Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis
This protocol is a representative example based on established procedures for the biocatalytic synthesis of beta-amino acids.
1. Materials:
-
Prochiral substrate (e.g., ethyl 3-oxobutanoate)
-
ω-Transaminase (commercially available or expressed in a suitable host)
-
Isopropylamine (or other suitable amino donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Reagents for work-up and purification.
2. Enzyme Preparation:
-
If using a whole-cell biocatalyst, cultivate the recombinant strain expressing the ω-transaminase under optimal conditions. Harvest the cells by centrifugation and wash with buffer.
-
If using a purified enzyme, ensure it is active and properly stored.
3. Reaction Setup:
-
In a temperature-controlled reaction vessel, dissolve the prochiral substrate in the phosphate buffer.
-
Add the amino donor in excess (e.g., 5-10 equivalents).
-
Add PLP to a final concentration of ~1 mM.
-
Initiate the reaction by adding the ω-transaminase (as whole cells or purified enzyme).
4. Reaction Conditions:
-
Temperature: 30-40 °C (optimal temperature may vary depending on the specific enzyme).
-
pH: 7.0-8.5 (maintain with buffer).
-
Agitation: Gentle stirring to ensure proper mixing.
-
Reaction Time: 12-48 hours, monitor progress by HPLC or GC.
5. Work-up and Purification:
-
Once the reaction has reached completion, centrifuge to remove the biocatalyst.
-
Acidify the supernatant to pH ~2 with HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the product by crystallization or column chromatography.
Quantitative Data (Representative)
The following table summarizes typical data for the biocatalytic synthesis of chiral beta-amino acids using transaminases. These values are illustrative and would need to be determined experimentally for this compound.
| Parameter | Value | Reference |
| Substrate Concentration | 50-100 mM | Analogous Systems |
| Enzyme Loading | 1-5 mg/mL (purified enzyme) | Analogous Systems |
| Reaction Time | 24 hours | Analogous Systems |
| Conversion | >95% | Analogous Systems |
| Enantiomeric Excess (ee) | >99% | Analogous Systems |
Application 2: Monomer for Biodegradable Polymers
Amino acid-based polymers are a promising class of biodegradable materials with applications in drug delivery, tissue engineering, and environmentally friendly plastics.[1][2][3] this compound, with its amino and carboxylic acid functional groups, can potentially be used as a monomer for the synthesis of polyamides or polyesters (after modification).
Logical Workflow for Polymer Synthesis
References
Application Notes and Protocols: 4-Amino-3-oxobutanoic Acid as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-oxobutanoic acid and its derivatives are versatile building blocks in medicinal chemistry, serving as key precursors for a range of pharmaceutical intermediates. The presence of both amino and keto functional groups, along with a carboxylic acid moiety, allows for diverse chemical modifications and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates derived from this compound, with a focus on cardiovascular and antiviral agents, as well as neurologically active compounds.
Application Note 1: Synthesis of Pimobendan Intermediate
Application: Pimobendan is a calcium sensitizer (B1316253) and a selective phosphodiesterase III (PDE3) inhibitor used in the management of heart failure. A key intermediate in its synthesis can be derived from a substituted this compound derivative.
Key Intermediate: 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.
Precursor: 4-(4-Amino-3-nitrophenyl)-3-methyl-4-oxobutanoic acid.
Synthetic Strategy: The synthesis involves the cyclization of the 4-oxobutanoic acid derivative with hydrazine (B178648) hydrate (B1144303). This reaction forms the pyridazinone ring, a core component of Pimobendan.
Experimental Protocol: Synthesis of 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
Materials:
-
4-(4-amino-3-nitrophenyl)-3-methyl-4-oxobutanoic acid
-
Hydrazine hydrate
-
Acetic acid
Procedure:
-
A round-bottom flask is charged with 4-(4-(benzylamino)-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (132.38 g, 0.387 mol), hydrazine hydrate (29.16 g, 0.464 mol), acetic acid (11.65 g, 0.194 mol), and ethanol (560 g).[1]
-
The reaction mixture is heated to reflux and stirred for 6-7 hours.[1]
-
After completion of the reaction (monitored by TLC or HPLC), the mixture is allowed to cool to room temperature.
-
The precipitated product is collected by filtration.
-
The solid is washed with ethanol (2 x 20 mL) and dried at 60°C to yield the pure product.
Quantitative Data:
| Parameter | Value | Reference |
| Precursor | 4-(4-(benzylamino)-3-nitrophenyl)-3-methyl-4-oxobutanoic acid | [1] |
| Yield | 107.9 g (82%) | [1] |
| Purity (HPLC) | 99.7% | [1] |
Logical Workflow for Pimobendan Intermediate Synthesis:
Synthesis of a key Pimobendan intermediate.
Application Note 2: Precursors for HIV Protease Inhibitors
Application: Chiral amino alcohol derivatives are crucial components of many HIV protease inhibitors, such as Darunavir and Nelfinavir. Esters of this compound can serve as precursors to these complex chiral molecules.
Synthetic Strategy: The general strategy involves the synthesis of a 4-amino-3-oxo-butanoic acid ester, which can then be used to introduce the necessary stereocenters and functional groups. Although direct synthesis from the parent acid is not explicitly detailed in the provided results, the synthesis of related structures highlights the importance of amino acid derivatives in this context.
Experimental Protocol: General Synthesis of a β-Amino Alcohol Intermediate
This protocol is a representative synthesis of a β-amino alcohol, a common motif in HIV protease inhibitors, and illustrates the type of transformations that a this compound derivative might undergo.
Materials:
-
N-protected amino acid
-
Oxalyl chloride
-
Amine (e.g., isobutylamine)
-
Reducing agent (e.g., Borane-dimethylsulfide complex)
-
p-Nitrobenzenesulfonyl chloride
-
Sodium azide (B81097)
-
Ceric ammonium (B1175870) nitrate
Procedure:
-
Amide Formation: The N-protected amino acid is converted to its acid chloride using oxalyl chloride. This is followed by reaction with an amine (e.g., isobutylamine) to form the corresponding amide.
-
Reduction: The amide is reduced to the corresponding β-amino alcohol using a reducing agent like borane-dimethylsulfide in THF.[2]
-
Sulfonylation: The β-amino alcohol is treated with p-nitrobenzenesulfonyl chloride and a base (e.g., DMAP) to afford the bis-sulfonated adduct.[2]
-
Azide Formation: The sulfonated product is reacted with sodium azide to yield the corresponding azide.[2]
-
Deprotection: A protecting group, if present (e.g., p-methoxyphenoxy), is removed using an oxidizing agent like ceric ammonium nitrate.[2]
Quantitative Data for a Darunavir Intermediate Synthesis Step:
| Step | Product | Yield | Reference |
| Amide Formation | N-isopropylamide | 96% | [2] |
| Reduction | β-amino alcohol | 82% | [2] |
| Sulfonylation | bis(p-nitrobenzenesulfonylated) adduct | 57% | [2] |
| Azide Formation | Azide intermediate | High yield | [2] |
| Deprotection | β-azido alcohol | 45% | [2] |
Logical Workflow for β-Amino Alcohol Intermediate Synthesis:
General workflow for a β-amino alcohol intermediate.
Application Note 3: Synthesis of GABA Analogs
Application: Derivatives of this compound, such as 4-amino-3-hydroxybutanoic acid (GABOB), are analogues of the neurotransmitter gamma-aminobutyric acid (GABA). These compounds can interact with GABA receptors and have potential applications as central nervous system agents.
Biological Target: GABA Receptors (GABAA, GABAB, GABAC).
Activity: The R- and S-enantiomers of GABOB act as full agonists at human recombinant rho1 GABA(C) receptors.[3] The enantioselectivity (R>S) at GABA(C) receptors is similar to that at GABA(B) receptors but opposite to that at GABA(A) receptors (S>R).[3]
Experimental Protocol: Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid
While a specific protocol for GABOB synthesis from this compound was not found, the following is a protocol for a related derivative, demonstrating the reduction of a nitro group to an amine, a common transformation in the synthesis of such compounds.
Materials:
-
4-(4-bromo-3-nitrophenyl)-4-oxobutanoic acid
-
Iron powder
-
Concentrated Hydrochloric acid
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
A mixture of 10 g of 4-(4-bromo-3-nitrophenyl)-4-oxobutanoic acid and 6.5 g of iron powder is prepared.
-
3.6 ml of concentrated HCl is added dropwise to the mixture.[4]
-
The mixture is heated under reflux for 4 hours.[4]
-
The hot solution is filtered to remove undissolved material.
-
The filtrate is evaporated to dryness.
-
Water and 5 ml of 2 N HCl are added to the residue, and the mixture is extracted with ethyl acetate.
-
The organic phase is dried over sodium sulfate, and the solvent is distilled off to yield the product.
Signaling Pathway: GABAergic Synapse
The following diagram illustrates the general mechanism of action of a GABA agonist at a synapse.
Action of a GABA agonist at a synapse.
References
- 1. WO2011124638A1 - Pimobendan manufacturing process - Google Patents [patents.google.com]
- 2. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
Application Notes and Protocols for N-Protection of 4-Amino-3-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-protection of 4-Amino-3-oxobutanoic acid using common amine protecting groups: Boc, Cbz, and Fmoc. These protecting groups are essential in peptide synthesis and other organic syntheses to prevent unwanted side reactions at the amino group.
Introduction
This compound is a bifunctional molecule of interest in medicinal chemistry and drug development. The selective protection of its amino group is a critical step in its utilization as a building block for more complex molecules. The choice of the protecting group depends on the subsequent reaction conditions and the desired deprotection strategy. This document outlines the procedures for introducing the tert-Butyloxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
Data Presentation: Comparison of N-Protecting Groups
The following table summarizes typical reaction conditions and yields for the N-protection of amino acids. Please note that the optimal conditions for this compound may require further optimization.
| Protecting Group | Reagent | Base | Solvent | Reaction Time | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N) | Dioxane/Water or THF | 1 - 24 hours | 80 - 95% |
| Cbz | Benzyl (B1604629) Chloroformate (Cbz-Cl) | Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) | Dioxane/Water or Ethyl Acetate (B1210297) | 2 - 12 hours | 75 - 90% |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N) | Dioxane/Water or Acetonitrile | 1 - 24 hours | 80 - 95% |
Experimental Protocols
N-Boc-4-Amino-3-oxobutanoic acid Synthesis
The Boc group is stable to a wide range of reaction conditions but is easily removed with acid.[1]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
5% Citric acid solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2 equivalents) to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 3-4 with a 5% citric acid solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield N-Boc-4-Amino-3-oxobutanoic acid.
N-Cbz-4-Amino-3-oxobutanoic acid Synthesis
The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[2][]
Materials:
-
This compound
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add sodium carbonate (2 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with ethyl acetate to remove any unreacted Cbz-Cl.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield N-Cbz-4-Amino-3-oxobutanoic acid.
N-Fmoc-4-Amino-3-oxobutanoic acid Synthesis
The Fmoc group is stable to acidic conditions but is readily cleaved by bases, making it orthogonal to the Boc group.[4][5]
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2 equivalents) to the solution.
-
Add Fmoc-Cl or Fmoc-OSu (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.[4]
-
After completion, dilute the reaction with water and wash with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.[4]
-
Extract the product with ethyl acetate (3 x volumes).[4]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.[4]
-
Concentrate the solution under reduced pressure to obtain N-Fmoc-4-Amino-3-oxobutanoic acid.[4]
Mandatory Visualizations
Experimental Workflow for N-Protection
Caption: General experimental workflow for the N-protection of this compound.
Orthogonality of Protecting Groups in Peptide Synthesis
Caption: Logical relationship demonstrating the orthogonality of Fmoc and Boc protecting groups.
References
Application Notes and Protocols for Novel Polymers Derived from 4-Amino-3-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers derived from amino acids are a cornerstone in the development of advanced biomaterials due to their inherent biocompatibility and biodegradability. 4-Amino-3-oxobutanoic acid, a unique beta-amino acid containing a ketone functional group, presents a versatile platform for the design of novel polymers with tunable properties and functionalities. The presence of the ketone group in the polymer backbone or as a side chain offers a convenient handle for post-polymerization modification, such as the conjugation of drugs, targeting ligands, or imaging agents. This document provides detailed (though in some aspects hypothetical, due to limited direct literature on this specific monomer) application notes and protocols for the synthesis and utilization of polymers based on this compound, with a focus on their potential in drug delivery systems.
Application Note 1: Synthesis of Poly(this compound) - A Hypothetical Approach
Currently, there is limited published literature on the direct polymerization of this compound. However, based on established methods for the polymerization of other β-amino acids, we propose a plausible synthetic route via ring-opening polymerization (ROP) of a corresponding β-lactam monomer. This would involve the synthesis of the this compound β-lactam, followed by its polymerization. Protecting group strategies are essential to prevent side reactions involving the amino, carboxylic acid, and ketone functionalities during synthesis and polymerization.
Proposed Synthetic Pathway:
A potential pathway for the synthesis and polymerization of this compound is outlined below. This pathway involves the protection of functional groups, cyclization to a β-lactam, ring-opening polymerization, and subsequent deprotection and functionalization.
Caption: Proposed workflow for the synthesis and functionalization of poly(this compound).
Experimental Protocols
Protocol 1: Hypothetical Synthesis of Protected this compound β-Lactam
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Thionyl chloride (SOCl₂)
-
Ethylene (B1197577) glycol
-
p-Toluenesulfonic acid (p-TSA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
N-Boc Protection: Dissolve this compound hydrochloride in a 1:1 mixture of water and dioxane. Add NaHCO₃ to neutralize the solution. Add Boc₂O and stir at room temperature overnight. Acidify the solution with 1M HCl and extract the N-Boc protected amino acid with ethyl acetate (B1210297). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Carboxylic Acid Esterification: Suspend the N-Boc protected amino acid in methanol and cool to 0°C. Add SOCl₂ dropwise and stir at room temperature for 4 hours. Remove the solvent under reduced pressure to obtain the methyl ester.
-
Ketone Protection (Ketalization): Dissolve the N-Boc, methyl ester protected amino acid in toluene. Add ethylene glycol and a catalytic amount of p-TSA. Reflux the mixture with a Dean-Stark apparatus to remove water. After the reaction is complete, wash the solution with saturated NaHCO₃ and brine. Dry the organic layer and concentrate to yield the fully protected monomer precursor.
-
Saponification: Dissolve the fully protected precursor in a mixture of THF and water. Add LiOH and stir at room temperature until the ester is hydrolyzed. Acidify the solution and extract the product with ethyl acetate.
-
β-Lactam Formation: Dissolve the resulting carboxylic acid in anhydrous DCM. Add DCC and NHS and stir at 0°C for 1 hour, then at room temperature overnight. Filter off the dicyclohexylurea byproduct. To the filtrate, add TEA and reflux to induce cyclization to the protected β-lactam. Purify the product by column chromatography.
Protocol 2: Hypothetical Ring-Opening Polymerization of Protected β-Lactam
Materials:
-
Protected this compound β-lactam monomer
-
Anhydrous N,N-dimethylformamide (DMF)
-
Benzylamine (as initiator)
-
Anhydrous diethyl ether
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected β-lactam monomer in anhydrous DMF.
-
Add the initiator, benzylamine, at a specific monomer-to-initiator ratio to control the target molecular weight.
-
Stir the reaction mixture at the desired temperature (e.g., 60-80°C) for 24-72 hours.
-
Monitor the polymerization progress by techniques such as ¹H NMR or GPC.
-
Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent like cold diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh non-solvent to remove residual monomer and initiator.
-
Dry the polymer under vacuum to a constant weight.
Data Presentation: Expected Polymer Characteristics
The following table summarizes the expected characteristics of the synthesized poly(this compound) based on typical data for similar poly(β-peptides). Actual data would need to be determined experimentally.
| Property | Protected Polymer (Hypothetical) | Deprotected Polymer (Hypothetical) |
| Molecular Weight (Mn, GPC) | 5,000 - 20,000 g/mol | 4,000 - 18,000 g/mol |
| Polydispersity Index (PDI) | 1.1 - 1.5 | 1.1 - 1.6 |
| Thermal Decomposition (TGA) | Onset > 250°C | Onset > 200°C |
| Solubility | Soluble in organic solvents (DCM, THF, DMF) | Water-soluble (depending on pH) |
| ¹H NMR (δ, ppm) | Peaks corresponding to protecting groups and polymer backbone | Absence of protecting group peaks, characteristic backbone signals |
Application Note 2: Drug Conjugation and Controlled Release
The ketone groups on the deprotected poly(this compound) serve as excellent sites for the covalent attachment of drugs via bioorthogonal ligation chemistry, such as the formation of hydrazone or oxime linkages.[1][2][3] These linkages can be designed to be stable at physiological pH (7.4) but cleavable in the acidic environment of endosomes or lysosomes (pH 5.0-6.5) within cancer cells, enabling targeted drug release.[2][3]
Drug Conjugation and Release Mechanism:
Caption: Schematic of drug conjugation and pH-triggered release from a ketone-containing polymer.
Protocol 3: Drug Conjugation to Poly(this compound) via Hydrazone Linkage
Materials:
-
Deprotected poly(this compound)
-
Doxorubicin-hydrazide (or other hydrazide-modified drug)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.0
-
Dialysis tubing (MWCO appropriate for the polymer)
Procedure:
-
Deprotection: The protected polymer is first deprotected. For instance, the ketal protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid in DCM) to reveal the ketone functionality. The Boc and ester groups can be removed subsequently or concurrently depending on the chosen protecting group strategy. The final deprotected polymer should be purified, for example by dialysis, and lyophilized.
-
Conjugation Reaction: Dissolve the deprotected, ketone-bearing polymer in an appropriate buffer (e.g., acetate buffer, pH 5.0-6.0). Add the hydrazide-modified drug in a desired molar excess.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Purification: Transfer the reaction mixture to a dialysis bag and dialyze against a large volume of PBS (pH 7.4) for 48 hours, with frequent changes of the dialysis buffer, to remove unconjugated drug and other small molecules.
-
Lyophilize the purified polymer-drug conjugate to obtain a solid product.
-
Characterization: Confirm drug conjugation and quantify the drug loading using techniques such as UV-Vis spectroscopy (by measuring the absorbance of the drug) and ¹H NMR.
Application Note 3: Formulation of Polymeric Nanoparticles for Drug Delivery
Amphiphilic block copolymers can be synthesized using this compound as one of the blocks. For instance, a hydrophilic block of poly(ethylene glycol) (PEG) can be attached to a hydrophobic block of functionalized poly(this compound). These block copolymers can self-assemble in aqueous solution to form micelles or nanoparticles, encapsulating hydrophobic drugs within their core.[4][5]
Self-Assembly of Amphiphilic Block Copolymers:
Caption: Formation of a drug-loaded micelle from an amphiphilic block copolymer.
Protocol 4: Nanoparticle Formulation by Nanoprecipitation
Materials:
-
Amphiphilic block copolymer (e.g., PEG-b-poly(this compound))
-
Hydrophobic drug (e.g., paclitaxel)
-
A water-miscible organic solvent (e.g., acetone, THF)
-
Deionized water
Procedure:
-
Dissolve the amphiphilic block copolymer and the hydrophobic drug in a small volume of the organic solvent.
-
Under vigorous stirring, add the organic solution dropwise to a larger volume of deionized water.
-
The rapid diffusion of the organic solvent into the water causes the polymer to precipitate and self-assemble into drug-loaded nanoparticles.
-
Stir the resulting nanoparticle suspension at room temperature for several hours to allow the organic solvent to evaporate.
-
The nanoparticle suspension can be further purified by dialysis to remove any remaining free drug or solvent.
-
Characterize the nanoparticles for size and size distribution (e.g., using Dynamic Light Scattering - DLS), morphology (e.g., using Transmission Electron Microscopy - TEM), and drug encapsulation efficiency.
Conclusion
Polymers derived from this compound hold significant promise for the development of advanced functional biomaterials. The unique ketone functionality provides a versatile platform for creating sophisticated drug delivery systems with controlled release mechanisms. While the synthesis and polymerization of this specific monomer require further experimental validation, the protocols and applications outlined here, based on well-established principles of polymer and bioconjugate chemistry, provide a solid foundation for future research and development in this exciting area.
References
- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 2. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting low yield in 4-Amino-3-oxobutanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-amino-3-oxobutanoic acid, with a focus on improving low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of this compound?
A1: The primary cause of low yields is the inherent instability of the this compound product. As a β-keto acid, it is highly susceptible to decarboxylation (loss of CO₂) to form 3-aminopropan-2-one, especially under elevated temperatures or acidic conditions.[1][2][3] This degradation can occur during the reaction, workup, and purification steps.
Q2: What is the general synthetic route for this compound?
A2: A common two-step approach involves:
-
Synthesis of a protected 4-amino-3-oxobutanoate ester: This is often achieved by reacting an N-protected aspartic acid derivative (e.g., N-Boc-aspartic anhydride) with a suitable nucleophile, or via a Claisen-type condensation.
-
Hydrolysis of the ester: The resulting β-keto ester is then hydrolyzed to the carboxylic acid. This step is critical and requires mild conditions to prevent decarboxylation.
Q3: How does pH affect the stability of the final product?
A3: The stability of β-keto acids is pH-dependent. Acidic conditions promote the protonated form of the carboxylic acid, which is more prone to decarboxylation.[1] Neutral to slightly alkaline conditions favor the carboxylate anion, which is more stable. However, strongly basic conditions during hydrolysis can also lead to other side reactions.
Q4: My final product seems to be stuck in the aqueous layer during extraction. Why is this happening and how can I isolate it?
A4: this compound is a zwitterionic compound, meaning it has both a positive (amino group) and a negative (carboxylate group) charge, making it highly polar and water-soluble. Standard liquid-liquid extractions are often inefficient. The recommended method for purification is ion-exchange chromatography.
Troubleshooting Guide
Low Yield in Ester Formation (Step 1)
| Symptom | Possible Cause | Suggested Solution |
| Starting material (N-protected aspartic acid derivative) remains after the reaction. | Incomplete activation of the carboxylic acid or insufficient reactivity of the nucleophile. | - Ensure the use of fresh, high-quality coupling reagents (e.g., EDC, DCC) or that the anhydride (B1165640) is properly formed.- Consider using a stronger nucleophile or optimizing reaction temperature and time (while still keeping temperatures moderate). |
| Multiple unidentified spots on TLC. | Side reactions involving the protecting group or self-condensation. | - Choose a stable protecting group like Boc (tert-butoxycarbonyl).- Ensure anhydrous conditions to prevent premature hydrolysis of activated species.- Analyze byproducts by LC-MS to understand side reactions. |
Low Yield in Ester Hydrolysis and Final Product Isolation (Step 2)
| Symptom | Possible Cause | Suggested Solution |
| Low or no desired product, with evidence of gas evolution (CO₂). | Decarboxylation of the β-keto acid product. | - Temperature Control: Conduct the hydrolysis at low temperatures (0 °C to room temperature). Avoid any heating.[1]- pH Control: Use a stoichiometric amount of base (e.g., LiOH, NaOH) for saponification and carefully neutralize with a weak acid. Avoid strongly acidic workups.[1]- Solvent Removal: Concentrate the product under high vacuum at low temperatures (<30°C). |
| Product is not precipitating or extracting from the aqueous phase. | The product is a highly soluble zwitterion. | - Avoid traditional liquid-liquid extraction for final purification.- Use ion-exchange chromatography . The zwitterionic nature of the product makes it ideal for this technique.[4] |
| Product degrades during column chromatography. | The stationary phase (e.g., silica (B1680970) gel) is too acidic, catalyzing decarboxylation. | - Use neutral silica gel or a different stationary phase like alumina.- The preferred method is ion-exchange chromatography , which is better suited for zwitterionic compounds.[4] |
Data Presentation
Table 1: Factors Affecting the Stability of β-Keto Acids
| Factor | Condition | Effect on Stability | Recommendation |
| Temperature | High (> 30 °C) | Significantly increases the rate of decarboxylation.[1] | Maintain low temperatures (ideally 0-25 °C) during reaction, workup, and purification. |
| pH | Acidic (pH < 5) | Promotes decarboxylation.[1] | Maintain a neutral to slightly alkaline pH during workup and storage. |
| pH | Neutral to Slightly Alkaline (pH 7-8) | The carboxylate form is more stable against decarboxylation.[1] | Buffer the solution if possible during purification or storage. |
| Storage | Room Temperature | Prone to gradual decomposition. | Store the final product at low temperatures (-20 °C or below). |
Experimental Protocols
Protocol 1: Hydrolysis of N-Boc-4-amino-3-oxobutanoate Ester
This protocol outlines the hydrolysis of a protected β-keto ester to the corresponding β-keto acid, with precautions to minimize decarboxylation.
-
Dissolution: Dissolve the N-Boc-4-amino-3-oxobutanoate ester (1 equivalent) in a suitable solvent such as methanol (B129727) or THF at room temperature.
-
Saponification: Cool the solution to 0 °C in an ice bath. Add a stoichiometric amount of a 1 M aqueous solution of lithium hydroxide (B78521) (LiOH) dropwise while stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Neutralization: Carefully add a weak acid (e.g., saturated aqueous ammonium (B1175870) chloride or citric acid) to neutralize the reaction mixture to a pH of ~7.
-
Extraction (of protected acid): Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<30°C).
-
Deprotection (if required): The N-Boc group can be removed under mild acidic conditions, for example, with 4M HCl in dioxane at 0°C, followed by careful removal of the acid under vacuum.
Protocol 2: Purification of this compound via Ion-Exchange Chromatography
This protocol describes the purification of the final zwitterionic product.
-
Resin Preparation: Use a strong cation exchange resin (e.g., Dowex 50W). Wash the resin thoroughly with deionized water.
-
Loading: Dissolve the crude this compound in a minimal amount of deionized water and load it onto the prepared column.
-
Washing: Wash the column with deionized water to remove any non-ionic or anionic impurities.
-
Elution: Elute the product from the resin using a dilute aqueous ammonia (B1221849) solution (e.g., 0.1-0.5 M).
-
Product Isolation: Collect the fractions containing the product (monitor by TLC with ninhydrin (B49086) staining). Lyophilize or carefully evaporate the solvent from the product-containing fractions under high vacuum at low temperature to obtain the purified this compound.
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Low Yield of this compound.
Caption: Decarboxylation Mechanism - The Main Cause of Yield Loss.
References
Common side reactions in the synthesis of beta-keto amino acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of β-keto amino acids.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of β-keto amino acids in a question-and-answer format.
Q1: Why is my reaction yield unexpectedly low?
A1: Low yields can stem from several factors:
-
Decarboxylation of the Product: β-keto acids are notoriously unstable and can easily decarboxylate, especially under mild heating or acidic/basic conditions.[1][2] This is one of the most significant challenges in their synthesis.
-
Side Reactions: Competing reactions, such as self-condensation of the starting ketone or ester (e.g., Claisen condensation), can consume starting materials and reduce the yield of the desired product.
-
Poor Reactivity: The chosen starting materials may not be sufficiently activated. For instance, in Mannich-type reactions, the formation of the enolate or imine intermediate may be inefficient under the selected conditions.[3]
-
Inappropriate Protecting Groups: The protecting groups on the amino functionality or other reactive moieties may not be stable under the reaction conditions, leading to side reactions or decomposition.[4][5]
Q2: My final product is a complex mixture. What are the likely causes?
A2: A complex product mixture often points to a lack of reaction control:
-
Racemization: The stereocenter at the α-carbon can be prone to racemization, especially if the reaction conditions involve strong bases or elevated temperatures.[4]
-
Multiple Reaction Pathways: The reactants may be participating in several competing reactions simultaneously. For example, in a three-component Mannich reaction, the aldehyde could undergo self-condensation, or the amine could react in an undesired manner.[6]
-
Over-alkylation/acylation: The enolate intermediate can sometimes react more than once with the electrophile, leading to di-substituted byproducts.
-
Incomplete Reactions: The presence of unreacted starting materials alongside the product complicates purification and suggests the reaction has not gone to completion.
Q3: How can I prevent the decarboxylation of my β-keto acid product?
A3: Preventing decarboxylation is critical for successfully isolating β-keto amino acids.[1] Consider the following strategies:
-
Use Stable Precursors: Synthesize a more stable β-keto ester or amide first, which can be hydrolyzed to the desired β-keto acid in a final, carefully controlled step.[2] Using stable β-keto esters as initial substrates is a common strategy to circumvent this issue.[2]
-
In-Situ Generation and Use: Generate the β-keto acid and use it immediately in the next step without isolation. This is a common tactic in multi-step syntheses.
-
Strict Temperature and pH Control: Work at low temperatures and maintain neutral or mildly acidic/basic conditions during the reaction and workup to minimize decomposition.
-
Biocatalytic Methods: Employing enzymes like transaminases can allow the reaction to proceed under mild, physiological conditions (pH, temperature), thus avoiding the harsh conditions that promote decarboxylation.[1][2]
Q4: I am observing significant byproduct formation from a Mannich-type reaction. How can I improve selectivity?
A4: Improving selectivity in Mannich and other multi-component reactions involves optimizing several parameters:
-
Catalyst Choice: The use of an appropriate Lewis acid or organocatalyst can significantly enhance the rate of the desired reaction over side reactions.[3] For instance, catalysts like bismuth triflate or iodine have been shown to efficiently promote three-component couplings.[6]
-
Order of Addition: Adding reagents in a specific sequence can favor the formation of the desired intermediate. For example, pre-forming the imine from the aldehyde and amine before adding the enolate source can prevent side reactions of the aldehyde.
-
Solvent and Temperature: The reaction medium can influence selectivity. Aprotic solvents are often preferred. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can suppress side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing β-keto amino acids?
A1: Several key strategies are employed:
-
Mannich Reaction: This is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound (like a ketone or β-keto ester) that can form an enol.[3][6] It is a versatile method for creating the β-amino ketone backbone.[7]
-
Claisen Condensation: This reaction involves the condensation of an ester enolate with an acylating agent (like an acyl chloride or another ester) to form a β-keto ester, which can then be further modified.[8]
-
Conjugate Addition (Aza-Michael Reaction): An amine or amine equivalent is added to an α,β-unsaturated carbonyl compound.[3][9][10] This method is economically advantageous and often proceeds under mild conditions.[3]
-
Biocatalytic Synthesis: Enzymes, particularly transaminases, are used for the asymmetric synthesis of β-amino acids from prochiral β-keto substrates, offering high enantioselectivity under mild conditions.[1][2]
Q2: Why are protecting groups necessary in β-keto amino acid synthesis?
A2: Protecting groups are crucial for preventing unwanted side reactions at reactive functional groups.[4]
-
α-Amino Protection: The nucleophilicity of the amino group must be masked to prevent it from reacting with electrophiles intended for other parts of the molecule. Common amino protecting groups include Boc (tert-Butoxycarbonyl), Cbz (Benzyloxycarbonyl), and Fmoc (9-Fluorenylmethyloxycarbonyl).[4][5]
-
Side-Chain Protection: If the amino acid side chain contains reactive groups (e.g., hydroxyl, carboxyl, thiol), these must also be protected to ensure chemoselectivity during the synthesis.[4] The choice of protecting group depends on its stability under the planned reaction conditions and the availability of orthogonal deprotection methods.[5]
Q3: What are the main challenges in the asymmetric synthesis of β-keto amino acids?
A3: The primary challenge is controlling the stereochemistry at two potential stereocenters (the α- and β-carbons). Achieving high diastereo- and enantioselectivity is a key goal.[11] While biocatalytic methods often provide excellent enantioselectivity, chemical methods rely on chiral auxiliaries, chiral catalysts, or stereoselective reactions to control the product's stereochemistry.[11][12]
Quantitative Data Summary
The following table summarizes typical yields for different synthetic approaches to β-amino ketones and related derivatives, which are direct precursors to β-keto amino acids.
| Synthetic Method | Catalyst/Reagent | Typical Yield | Notes |
| Mannich Reaction | Bismuth Triflate | High | Three-component reaction of aldehydes, anilines, and silyl (B83357) enol ethers.[6] |
| Mannich Reaction | Iodine | Good | Three-component coupling of aldehydes, ketones, and acetonitrile.[6] |
| Mannich Reaction | Organoantimony(III) Halides | Up to 98% | Stereoselective reaction in aqueous media with high anti-selectivity.[3] |
| Aza-Michael Addition | Ceric Ammonium Nitrate | Very Good | Catalyzes the addition of amines to α,β-unsaturated carbonyls in water.[9] |
| Biocatalytic DKR | Transaminase | High | Dynamic Kinetic Resolution (DKR) approach for β-branched amino acids.[11] |
| Hydrazone Conversion | Chiral Phosphoric Acid | 72-84% | Conversion of enantioenriched α-amino hydrazones to α-amino ketones.[13] |
Experimental Protocols
Generalized Protocol for a Three-Component Mannich Reaction
Disclaimer: This is a generalized protocol. Researchers must adapt conditions such as solvent, temperature, reaction time, and stoichiometry based on the specific substrates and catalysts used, referencing relevant literature for detailed procedures.
Objective: To synthesize a protected β-amino ketone via a catalyzed three-component Mannich reaction.
Materials:
-
Aryl Aldehyde (1.0 eq)
-
Aryl Amine (1.0 eq)
-
Acetophenone (B1666503) derivative (1.2 eq)
-
Catalyst (e.g., Iodine, 10 mol%)
-
Anhydrous Solvent (e.g., Dichloromethane or Acetonitrile)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Reagents for workup and purification (e.g., Saturated Sodium Bicarbonate solution, Brine, Ethyl Acetate (B1210297), Hexane)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl aldehyde (1.0 eq), aryl amine (1.0 eq), acetophenone derivative (1.2 eq), and the chosen solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Addition: Add the catalyst (e.g., Iodine, 10 mol%) to the stirring mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (if iodine was used) or sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure β-amino ketone.
-
Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Visualizations
Synthetic Pathways and Side Reactions
Caption: General pathway for β-keto amino acid synthesis and common side reactions.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
- 1. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. β-Amino ketone synthesis by addition [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 9. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
Technical Support Center: Purification of 4-Amino-3-oxobutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-oxobutanoic acid. The inherent instability of this β-keto amino acid presents unique purification challenges, which are addressed in the following sections.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is a β-keto acid, a class of compounds known for its inherent instability. The major stability concern is its susceptibility to decarboxylation, the loss of the carboxyl group as carbon dioxide (CO₂), particularly when heated. This degradation can lead to significant loss of the desired product and the formation of impurities. The presence of the amino group at the β-position may also influence the molecule's stability, potentially leading to other degradation pathways such as deamination.
Q2: What is the main degradation pathway for this compound?
A2: The principal degradation pathway is decarboxylation, which is common for β-keto acids. This reaction is facilitated by heat and can occur spontaneously. The mechanism typically involves a cyclic transition state, leading to the formation of an enol intermediate, which then tautomerizes to a more stable ketone.
Q3: How do temperature and pH affect the stability of this compound during purification?
A3: Both temperature and pH are critical factors. Elevated temperatures significantly accelerate the rate of decarboxylation. Therefore, all purification steps should be conducted at low temperatures (e.g., 0-4 °C) whenever possible. The stability of amino acids is also pH-dependent. While strongly acidic or alkaline conditions can catalyze degradation, maintaining a neutral to slightly alkaline pH is generally recommended to help stabilize β-keto acids by keeping them in their deprotonated (carboxylate anion) form, which is less prone to decarboxylation.
Q4: What are the most suitable analytical methods for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a highly suitable method for determining the purity of this compound and for detecting potential impurities. A reversed-phase C18 column with UV detection at a low wavelength (around 210 nm) is a common starting point. Due to the lack of a strong chromophore, derivatization with a fluorescent tag can be employed for more sensitive detection if required.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low product yield after purification | Decarboxylation: The primary cause of product loss is degradation via decarboxylation, especially if the sample was exposed to heat. | - Maintain low temperatures (0-4 °C) throughout the entire purification process. - Avoid high temperatures during solvent removal; use a rotary evaporator with a low-temperature water bath and high vacuum. - Work at a neutral to slightly alkaline pH to stabilize the carboxylate form. |
| Presence of multiple unexpected peaks in HPLC analysis | Degradation Products: The unexpected peaks are likely degradation products such as the decarboxylated ketone or deaminated byproducts. | - Confirm the identity of major impurities using techniques like LC-MS. - Optimize purification conditions (pH, temperature, and choice of chromatography resin) to separate the target compound from its degradation products. |
| Difficulty in achieving high purity (>95%) | Co-elution of Impurities: Structurally similar impurities may co-elute with the product during chromatography. | - Ion-Exchange Chromatography: Optimize the pH of the buffers and the salt gradient to improve resolution. A step gradient may provide better separation than a linear gradient. - Recrystallization: If the compound is a solid, attempt recrystallization from a suitable solvent system at low temperatures. |
| Product degradation on the chromatography column | Acidic or Basic Stationary Phase: The stationary phase of the chromatography column (e.g., silica (B1680970) gel) can be slightly acidic, which may catalyze decarboxylation. | - Use a neutral stationary phase for column chromatography. - If using ion-exchange chromatography, ensure the pH of the buffers is compatible with the stability of the compound. |
Experimental Protocols
Protocol 1: Purification by Ion-Exchange Chromatography
This protocol describes a general method for the purification of this compound using cation-exchange chromatography.
Materials:
-
Crude this compound sample
-
Strongly acidic cation-exchange resin (e.g., Dowex 50W X8)
-
Equilibration Buffer: 0.1 M Sodium Acetate, pH 4.5
-
Elution Buffer: 0.5 M Ammonium Hydroxide solution
-
Wash Buffer: Deionized water
-
Chromatography column
-
Fraction collector
-
pH meter
Procedure:
-
Resin Preparation: Swell the cation-exchange resin in deionized water and pack it into the chromatography column.
-
Equilibration: Equilibrate the column by washing with 3-5 column volumes of Equilibration Buffer until the pH of the eluate matches the buffer pH.
-
Sample Loading: Dissolve the crude sample in a minimal amount of Equilibration Buffer and adjust the pH to 4.5. Load the sample onto the column.
-
Washing: Wash the column with 2-3 column volumes of deionized water to remove any unbound impurities.
-
Elution: Elute the bound this compound using the Elution Buffer. Collect fractions using a fraction collector.
-
Fraction Analysis: Analyze the collected fractions for the presence of the target compound using a suitable analytical method like HPLC.
-
Pooling and Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure at a low temperature.
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of solid this compound. The choice of solvent is critical and may require some experimentation.
Materials:
-
Crude solid this compound
-
Suitable solvent system (e.g., water-ethanol, water-acetone)
-
Heating plate (use with extreme caution and at the lowest possible temperature)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent mixture in which the compound is soluble at slightly elevated temperatures (or room temperature) but sparingly soluble at low temperatures.
-
Dissolution: In a clean flask, dissolve the crude solid in a minimal amount of the chosen solvent at a slightly elevated temperature. Crucially, avoid boiling and prolonged heating to minimize decarboxylation.
-
Cooling and Crystallization: Slowly cool the solution to room temperature and then place it in an ice bath to induce crystallization.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum at room temperature.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for the purification of this compound.
Caption: Decision tree for troubleshooting purification issues.
Preventing decarboxylation of 4-Amino-3-oxobutanoic acid during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-Amino-3-oxobutanoic acid, with a primary focus on preventing its decarboxylation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to decarboxylation?
This compound is a β-keto acid. The presence of a ketone group at the β-position relative to the carboxylic acid group makes the molecule inherently unstable and susceptible to decarboxylation, where the carboxyl group is lost as carbon dioxide, particularly when heated.[1][2] This reaction proceeds through a cyclic, concerted transition state, leading to the formation of an enol intermediate that then tautomerizes to a more stable ketone.[3][4]
Q2: What are the primary factors that promote the decarboxylation of this compound?
Several factors can accelerate the decarboxylation of this compound:
-
Temperature: Elevated temperatures significantly increase the rate of decarboxylation.
-
pH: Acidic conditions promote the protonated form of the carboxylic acid, which is more susceptible to decarboxylation.[1]
-
Solvent Polarity: The stability of β-keto acids can be influenced by the polarity of the solvent.
Q3: How can I minimize decarboxylation during the synthesis and purification of this compound?
To minimize decarboxylation, it is crucial to control the reaction and purification conditions strictly:
-
Low Temperatures: Maintain low temperatures (ideally between -50°C and 0°C) throughout the synthesis and purification process.
-
pH Control: Work under neutral to slightly alkaline conditions (pH 7-8) whenever possible to keep the molecule in its more stable deprotonated (carboxylate) form.[1]
-
Use of Protecting Groups: Employing protecting groups for the amine functionality can enhance stability during the synthesis of the carbon skeleton.
-
Mild Reaction Conditions: Utilize mild reagents and reaction conditions for both the synthesis and subsequent deprotection steps.
-
Rapid Purification: Minimize the duration of purification steps to reduce the time the compound is exposed to potentially destabilizing conditions.
Q4: What are the recommended storage conditions for this compound?
Due to its instability, this compound should be stored at ultra-low temperatures, such as -80°C, to slow down the degradation process significantly.[1] For short-term storage, -20°C may be acceptable, but significant degradation can occur within a week at this temperature.[1] It is advisable to store the compound as a dry solid or in a non-polar, aprotic solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | Significant decarboxylation during synthesis or workup. | - Strictly maintain low temperatures (-40°C to -50°C) during the reaction. - Use a non-aqueous workup if possible. - Ensure the pH of aqueous solutions is neutral or slightly basic during extraction. |
| Product decomposes during purification | Decarboxylation on chromatography column or during solvent evaporation. | - Use low-temperature column chromatography with a neutral stationary phase. - Evaporate solvents under high vacuum at a low temperature (e.g., using a rotary evaporator with a cold water bath). - Consider alternative purification methods like crystallization from a non-polar solvent at low temperature. |
| Presence of a major byproduct with a lower molecular weight | The byproduct is likely the decarboxylated product (1-aminopropan-2-one). | - Confirm the identity of the byproduct using analytical techniques (e.g., MS, NMR). - Optimize the reaction and purification conditions to minimize decarboxylation as described above. |
| Difficulty in isolating the final product after ester hydrolysis | The product is highly water-soluble and prone to decarboxylation in aqueous acidic or basic solutions. | - Use mild, non-aqueous hydrolysis conditions for the ester deprotection. - After hydrolysis, carefully neutralize the reaction mixture to pH 7-8 at low temperature before extraction. - Lyophilization (freeze-drying) of the neutralized aqueous solution can be an effective method to isolate the product without heating. |
Experimental Protocols
Protocol 1: Low-Temperature Synthesis of Protected this compound Ester
This protocol is adapted from a general method for synthesizing 4-amino-3-oxo-butanoic acid esters and is designed to minimize decarboxylation by maintaining low temperatures.
Materials:
-
N-protected amino acid methyl ester (e.g., N-Boc-glycine methyl ester)
-
tert-Butyl acetate (B1210297)
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Citric acid solution (10%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of LDA in anhydrous THF. Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add tert-butyl acetate to the LDA solution, maintaining the temperature at -78°C. Stir for 30 minutes.
-
In a separate flask, dissolve the N-protected amino acid methyl ester in anhydrous THF.
-
Add the solution of the N-protected amino acid methyl ester dropwise to the enolate solution at -78°C.
-
Stir the reaction mixture at -78°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding a cold 10% citric acid solution, ensuring the temperature does not rise above -50°C.
-
Allow the mixture to warm to 0°C and then extract with a cold organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with cold saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the resulting ester using silica (B1680970) gel chromatography at a low temperature.
Protocol 2: Mild Hydrolysis of the Ester and Purification of this compound
This protocol employs mild conditions to hydrolyze the ester and purify the final product while minimizing decarboxylation.
Materials:
-
Protected this compound ester
-
Lithium hydroxide (B78521) (LiOH)
-
Dioxane or THF
-
Water
-
Dilute HCl
-
Dowex® 50WX8 resin (H+ form)
Procedure:
-
Dissolve the protected this compound ester in a mixture of dioxane (or THF) and water at 0°C.
-
Add a solution of LiOH (1.5 equivalents) in water dropwise, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the hydrolysis is complete, carefully neutralize the reaction mixture to pH 7 with dilute HCl at 0°C.
-
For purification, pass the neutralized aqueous solution through a chilled column of Dowex® 50WX8 resin (H+ form) to remove lithium salts.
-
Elute the product with deionized water.
-
Immediately freeze the aqueous solution of the product and lyophilize (freeze-dry) to obtain the solid this compound.
-
If a protecting group was used, a subsequent deprotection step under mild, non-heating conditions is required, followed by purification as described above.
Visualizations
Caption: Mechanism of decarboxylation of this compound.
References
Improving the stability of 4-Amino-3-oxobutanoic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 4-Amino-3-oxobutanoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution degrading so rapidly?
This compound is a β-keto acid, a class of compounds known for their inherent instability in solution. The primary degradation pathway is decarboxylation, where the molecule loses carbon dioxide to form 3-aminopropanone. This reaction is often rapid and can be influenced by several factors.
Q2: What are the main factors that influence the stability of this compound?
The stability of this compound in solution is significantly affected by pH, temperature, and the presence of certain metal ions.
-
pH: Both acidic and basic conditions can catalyze the decarboxylation of β-keto acids. The highest stability is typically observed in a narrow, near-neutral pH range.
-
Temperature: Higher temperatures increase the rate of decarboxylation. Therefore, it is crucial to maintain low temperatures during storage and handling.
-
Metal Ions: Divalent and trivalent metal ions can chelate with the β-keto acid moiety and catalyze decarboxylation.
Q3: What are the recommended storage conditions for this compound solutions?
To maximize the shelf-life of this compound solutions, it is recommended to:
-
Store solutions at low temperatures, preferably at -20°C or -80°C.
-
Use a buffer system that maintains a pH between 6.0 and 7.5.
-
Prepare solutions in chelator-free water to avoid metal ion-catalyzed degradation.
-
Prepare fresh solutions immediately before use whenever possible.
Q4: How can I minimize degradation during my experiments?
To minimize degradation during experimental procedures:
-
Perform all manipulations on ice.
-
Use pre-chilled buffers and reagents.
-
Minimize the time the compound spends in solution before analysis or use.
-
If possible, conduct reactions at a controlled, low temperature.
Q5: Are there any chemical modifications or derivatives that can improve stability?
Esterification of the carboxylic acid group to form a methyl or ethyl ester can prevent decarboxylation and significantly improve stability. The ester can then be hydrolyzed in situ if the free acid is required for the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Complete loss of starting material in a short time. | Rapid decarboxylation due to inappropriate pH or high temperature. | Verify the pH of the solution is within the optimal range (6.0-7.5). Ensure all handling and storage are performed at low temperatures (on ice or at 4°C). |
| Inconsistent results between experimental replicates. | Variable degradation rates due to inconsistent handling times or temperatures. | Standardize all experimental protocols to ensure consistent timing and temperature control for all samples. Prepare a master mix of the reagent if possible. |
| Precipitate formation in the solution upon storage. | Degradation product (3-aminopropanone) may polymerize or react with buffer components. | Prepare fresh solutions for each experiment. If a precipitate is observed, discard the solution. |
| Lower than expected biological activity. | The actual concentration of the active this compound is lower than anticipated due to degradation. | Quantify the concentration of this compound by a suitable analytical method (e.g., HPLC) immediately before use. |
Quantitative Data Summary
The following table summarizes the expected relative stability of this compound under various conditions. The stability is presented as the approximate half-life (t½), which is the time it takes for 50% of the compound to degrade. These are estimated values based on the general behavior of β-keto acids.
| Condition | pH | Temperature (°C) | Approximate Half-life (t½) |
| Acidic | 3.0 | 25 | < 1 hour |
| Near-Neutral | 6.5 | 25 | Several hours |
| Basic | 9.0 | 25 | < 30 minutes |
| Near-Neutral, Refrigerated | 6.5 | 4 | 1-2 days |
| Near-Neutral, Frozen | 6.5 | -20 | Several weeks to months |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol describes how to monitor the degradation of this compound over time.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a stability-optimized buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.5).
-
Aliquot the stock solution into several vials for time-point analysis.
-
-
Incubation:
-
Store the vials at the desired temperature (e.g., 25°C for accelerated stability testing or 4°C for short-term storage stability).
-
-
Sample Collection:
-
At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately quench the degradation by adding an equal volume of a strong acid (e.g., 1 M HCl) and placing it on ice.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 95% 0.1% trifluoroacetic acid in water and 5% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Plot the natural logarithm of the peak area versus time.
-
The degradation rate constant (k) is the negative of the slope.
-
Calculate the half-life using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Decarboxylation of this compound.
Caption: Workflow for stability assessment.
Caption: Troubleshooting decision tree.
Navigating the Chemical Maze: A Guide to Protecting 4-Amino-3-oxobutanoic Acid
Technical Support Center
For researchers, scientists, and professionals in drug development, the selective modification of complex molecules like 4-Amino-3-oxobutanoic acid is a frequent challenge. This technical guide provides troubleshooting advice and answers to frequently asked questions regarding the selection and application of protecting groups for this trifunctional molecule, which features an amino group, a carboxylic acid, and a keto group.
Troubleshooting Guide: Common Issues in the Protection of this compound
| Issue | Potential Cause | Recommended Solution |
| Unwanted side reactions (e.g., self-condensation, cyclization) | Unprotected reactive functional groups interfering with the desired reaction. | Employ an orthogonal protection strategy. Protect the most reactive groups first. For instance, protect the amino group before activating the carboxylic acid. |
| Low yield during amino group protection | Steric hindrance or inappropriate reaction conditions. The choice of base and solvent is critical. | For Boc protection, use Di-tert-butyl dicarbonate (B1257347) (Boc)₂O with a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) in a suitable solvent such as THF or dioxane. |
| Esterification of the carboxylic acid is unsuccessful | The amino group, being nucleophilic, can interfere with the esterification reaction. The zwitterionic nature of the unprotected amino acid can also lead to poor solubility in organic solvents. | Protect the amino group first (e.g., with Boc). This increases solubility in organic solvents and prevents the amino group from interfering with the esterification. |
| Difficulty in protecting the keto group | The presence of both acidic (carboxylic acid) and basic (amino) groups can catalyze unwanted side reactions or interfere with ketal formation. | Protect the amino and carboxylic acid groups first. Ketalization is typically acid-catalyzed, and having a free amino group can neutralize the catalyst. |
| Protecting groups are removed during a subsequent reaction step | Lack of orthogonality between the protecting groups. For example, using an acid-labile protecting group for the amine and then attempting an acid-catalyzed reaction elsewhere in the molecule. | Select protecting groups with distinct removal conditions (e.g., acid-labile, base-labile, and hydrogenolysis-labile). This is the core principle of orthogonal protection. |
| Cleavage of multiple protecting groups simultaneously when only one is desired | The chosen deprotection conditions are not selective enough. | Carefully select deprotection reagents and conditions that are specific for one type of protecting group while leaving others intact. For example, use mild basic conditions to remove an Fmoc group without affecting a Boc or t-butyl ester group. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended order for protecting the functional groups of this compound?
A1: A logical and generally successful strategy is to protect the most nucleophilic and reactive group first. Therefore, the recommended order is:
-
Amino Group Protection: The amino group is highly nucleophilic and should be protected first to prevent it from interfering with subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.
-
Carboxylic Acid Protection: Once the amino group is protected, the carboxylic acid can be converted to an ester, such as a benzyl (B1604629) (Bn) or methyl (Me) ester, to prevent it from reacting in subsequent steps.
-
Keto Group Protection: If the keto group needs to be protected, it can be converted to a ketal (e.g., using ethylene (B1197577) glycol) after the other two functional groups are protected. Ketals are stable under many reaction conditions but can be removed with aqueous acid.
Q2: Which protecting groups are most suitable for an orthogonal strategy with this compound?
A2: An effective orthogonal strategy would involve protecting groups that can be removed under different conditions:
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |
| Amino Group | tert-Butyloxycarbonyl (Boc) | (Boc)₂O, base (e.g., TEA, DIPEA), solvent (e.g., THF, Dioxane) | Strong acid (e.g., TFA, HCl in dioxane) |
| Carboxylic Acid | Benzyl (Bn) ester | Benzyl alcohol, acid catalyst or coupling agent | Hydrogenolysis (H₂, Pd/C) |
| Keto Group | Ethylene Ketal | Ethylene glycol, acid catalyst (e.g., p-TsOH), azeotropic removal of water | Aqueous acid (e.g., dilute HCl) |
Q3: Is it always necessary to protect the keto group?
A3: Not always. The necessity of protecting the keto group depends on the subsequent reaction steps. If the planned reactions involve strong nucleophiles or reducing agents that could react with the ketone, then protection is crucial. For example, if you plan to use a Grignard reagent or a hydride reducing agent, the ketone must be protected.
Q4: How can I prevent intramolecular cyclization (lactam formation)?
A4: Intramolecular cyclization can occur between the amino group and the carboxylic acid. Protecting the amino group as a carbamate (B1207046) (e.g., Boc) significantly reduces its nucleophilicity and effectively prevents lactam formation under neutral or basic conditions.
Q5: What are the key considerations for choosing a protecting group for the carboxylic acid?
A5: The primary consideration is orthogonality with the amino protecting group. If the amino group is protected with an acid-labile group like Boc, the carboxylic acid should be protected with a group that is stable to acid but can be removed under different conditions. A benzyl ester is a good choice as it is stable to the acidic conditions used for Boc deprotection but can be selectively removed by hydrogenolysis.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
Objective: To selectively protect the amino group of this compound with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dioxane and Water (1:1 mixture)
-
Ethyl acetate (B1210297)
-
5% Citric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in a 1:1 mixture of dioxane and water.
-
Add 1.5 equivalents of triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of di-tert-butyl dicarbonate dissolved in a small amount of dioxane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Add water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 3 with a 5% citric acid solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-amino-3-oxobutanoic acid.
Protocol 2: Benzyl Esterification of N-Boc-4-amino-3-oxobutanoic Acid
Objective: To protect the carboxylic acid of N-Boc-4-amino-3-oxobutanoic acid as a benzyl ester.
Materials:
-
N-Boc-4-amino-3-oxobutanoic acid
-
Benzyl bromide
-
Cesium carbonate
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-4-amino-3-oxobutanoic acid in DMF.
-
Add 1.5 equivalents of cesium carbonate to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1.1 equivalents of benzyl bromide dropwise.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-Boc-4-amino-3-oxobutanoic acid benzyl ester.
Protocol 3: Ketal Protection of the Keto Group
Objective: To protect the keto group of N-Boc-4-amino-3-oxobutanoic acid benzyl ester as an ethylene ketal.
Materials:
-
N-Boc-4-amino-3-oxobutanoic acid benzyl ester
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Combine N-Boc-4-amino-3-oxobutanoic acid benzyl ester, 5-10 equivalents of ethylene glycol, and a catalytic amount of p-TsOH in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visualizing the Protection Strategy
The following diagram illustrates the decision-making process for selecting a protecting group strategy for this compound.
Caption: Decision workflow for the orthogonal protection of this compound.
Overcoming solubility issues of 4-Amino-3-oxobutanoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with 4-Amino-3-oxobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a small organic molecule with the chemical formula C₄H₇NO₃.[1] Its structure contains both a carboxylic acid group and an amino group, making it an amino acid derivative. This zwitterionic nature is a key determinant of its solubility characteristics.
Key Properties:
-
Molecular Formula: C₄H₇NO₃[1]
-
Molecular Weight: 117.10 g/mol [1]
-
CAS Number: 33884-84-3[1]
-
Appearance: Expected to be a solid, likely a powder or crystalline material.
Q2: Why is this compound difficult to dissolve?
The solubility of this compound is influenced by its zwitterionic nature. At its isoelectric point (pI), the molecule has a net neutral charge, leading to strong intermolecular interactions and reduced solubility in aqueous solutions. Solubility is expected to be significantly higher at pH values above or below its pI.
Q3: In which solvents is this compound likely to be soluble?
-
Aqueous Solutions: Solubility in water is highly dependent on pH. It is expected to be more soluble in acidic or basic aqueous solutions compared to neutral water.
-
Organic Solvents: Based on its polar functional groups, it is predicted to have better solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Solubility in non-polar organic solvents is likely to be low.
Q4: Can heating or sonication improve the solubility of this compound?
Yes, gentle heating and sonication are common laboratory techniques to increase the rate of dissolution for many compounds. However, it is crucial to ensure the thermal stability of this compound to avoid degradation. If using these methods, it is recommended to start with a short duration and moderate temperature.
Troubleshooting Guide
This guide addresses common issues encountered when preparing solutions of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in water. | The pH of the water is likely near the isoelectric point (pI) of the compound, minimizing its solubility. | 1. Adjust pH: Add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while stirring to shift the pH away from the pI. 2. Monitor pH: Use a pH meter to track the pH as you add the acid or base. 3. Observe Dissolution: Continue adding the acid or base until the compound fully dissolves. |
| Compound precipitates out of aqueous solution. | The pH of the solution has likely shifted back towards the isoelectric point, causing the compound to become less soluble. | 1. Check and Adjust pH: Measure the pH of the solution and adjust it as described above to bring the compound back into a more soluble, charged state. 2. Buffering: Consider using a buffer system to maintain a stable pH at which the compound is soluble. |
| Difficulty dissolving in organic solvents. | The chosen organic solvent may not be polar enough. | 1. Switch to a More Polar Solvent: Try dissolving the compound in a polar aprotic solvent like DMSO or DMF. 2. Use Co-solvents: A mixture of a polar organic solvent and water (with pH adjustment) may improve solubility. 3. Gentle Heating/Sonication: Apply gentle heat or use a sonicator to aid dissolution, being mindful of potential degradation. |
| Solution appears cloudy or as a suspension. | The compound has not fully dissolved and is dispersed as fine particles. | 1. Increase Solubilization Efforts: Continue with the suggested methods (pH adjustment, heating, sonication). 2. Filter: If the solution is to be used for applications where undissolved particles are a concern, it may need to be filtered after attempting to dissolve as much of the compound as possible. |
Solubility Data
| Solvent | Type | Predicted Solubility | Notes |
| Water (neutral pH) | Aqueous | Low | Solubility is expected to be minimal around the isoelectric point. |
| Acidic Aqueous Buffer (pH < pI) | Aqueous | High | The amino group is protonated, increasing solubility. |
| Basic Aqueous Buffer (pH > pI) | Aqueous | High | The carboxylic acid group is deprotonated, increasing solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | A good starting solvent for stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | Another suitable option for preparing stock solutions. |
| Ethanol | Polar Protic | Low to Moderate | May require heating or co-solvents. |
| Methanol | Polar Protic | Low to Moderate | Similar to ethanol. |
| Dichloromethane (DCM) | Non-polar | Low | Unlikely to be a good solvent. |
| Hexanes | Non-polar | Low | Unlikely to be a good solvent. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
-
Initial Suspension: Add the desired amount of this compound to a volume of deionized water to create a suspension.
-
Stirring: Begin stirring the suspension with a magnetic stir bar.
-
pH Adjustment (Acidic): Slowly add 0.1 M HCl dropwise to the suspension while monitoring the pH. Continue adding acid until the solid completely dissolves.
-
pH Adjustment (Basic): Alternatively, slowly add 0.1 M NaOH dropwise to the suspension while monitoring the pH until the solid dissolves.
-
Final Volume: Once the compound is fully dissolved, add deionized water to reach the final desired concentration and volume.
-
Storage: Store the solution as appropriate for your experimental needs. For long-term storage, consider sterile filtering and storing at low temperatures.
Protocol 2: Preparation of a Stock Solution in an Organic Solvent
-
Weigh Compound: Accurately weigh the desired amount of this compound and place it in a suitable vial.
-
Add Solvent: Add the calculated volume of a polar aprotic solvent (e.g., DMSO or DMF) to achieve the target concentration.
-
Aid Dissolution: If the compound does not readily dissolve, use a vortex mixer to agitate the solution. If necessary, gently warm the vial or place it in an ultrasonic bath for short intervals until the solid is fully dissolved.
-
Cooling: If heating was used, allow the solution to cool to room temperature.
-
Storage: Store the stock solution in a tightly sealed container at an appropriate temperature, protected from light and moisture.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Relationship between pH and solubility of this compound.
References
Technical Support Center: Purification of 4-Amino-3-oxobutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Amino-3-oxobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from starting materials, side reactions, and degradation of the product. Potential impurities include:
-
Unreacted starting materials: Depending on the synthetic route, these could include precursors like diketene, ammonia, or protected amino acids.
-
Byproducts of synthesis: These can include diastereomers if chiral starting materials are used.[1]
-
Degradation products: this compound is a β-keto acid, which is inherently unstable and prone to decarboxylation, especially when heated or in acidic conditions, yielding 3-aminopropanone.
-
Residual solvents: Solvents used in the synthesis and work-up, such as ethyl acetate, hexane, or methanol (B129727), may be present.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound and its derivatives are recrystallization and column chromatography.
-
Recrystallization is effective for removing impurities with different solubility profiles. A solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal. For a related compound, a mixture of dichloromethane (B109758) and methanol has been used successfully.
-
Silica (B1680970) gel column chromatography can be used to separate the target compound from impurities with different polarities. A patent for a 4-amino-3-oxo-butanoic acid ester suggests that it can be readily purified using silica-gel chromatography.[1]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate the main compound from its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the compound and detect the presence of impurities.
-
Mass Spectrometry (MS): This technique can confirm the molecular weight of the product and help identify unknown impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in hot solvent. | 1. Insufficient solvent. 2. Inappropriate solvent. 3. Presence of insoluble impurities. | 1. Add more solvent in small portions. 2. Try a different solvent or a solvent mixture. 3. Perform a hot filtration to remove insoluble material. |
| No crystals form upon cooling. | 1. Solution is not saturated (too much solvent). 2. Supersaturation. 3. Cooling too rapidly. | 1. Evaporate some of the solvent and allow it to cool again. 2. Scratch the inside of the flask with a glass rod or add a seed crystal. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oily product forms instead of crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The compound has a low melting point. 3. Presence of impurities that lower the melting point. | 1. Use a lower-boiling solvent. 2. Try to crystallize from a more dilute solution. 3. Attempt to purify by another method, like column chromatography, before recrystallization. |
| Low recovery of the purified compound. | 1. The compound is too soluble in the cold solvent. 2. Premature crystallization during hot filtration. 3. Too much solvent used for washing the crystals. | 1. Cool the solution in an ice bath for a longer period. Use a different solvent system where the compound is less soluble at low temperatures. 2. Preheat the filtration apparatus (funnel, flask, filter paper) with hot solvent. 3. Wash the crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the compound and impurities. | 1. Inappropriate solvent system (eluent). 2. Column overloading. 3. Column channeling. | 1. Optimize the eluent polarity using thin-layer chromatography (TLC) first. A gradient elution might be necessary. 2. Use a larger column or a smaller amount of crude material. 3. Ensure the silica gel is packed uniformly. |
| Compound is not eluting from the column. | 1. The eluent is not polar enough. 2. The compound is highly polar and strongly adsorbed to the silica gel. | 1. Gradually increase the polarity of the eluent. 2. Consider using a more polar stationary phase (e.g., alumina) or reverse-phase chromatography. |
| Cracked or dry column bed. | 1. The column was allowed to run dry. | 1. Always keep the silica gel covered with the eluent. If the column runs dry, it often needs to be repacked. |
Experimental Protocols
Protocol 1: Recrystallization of this compound (General Procedure)
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures thereof) to find a suitable system where the compound is soluble when hot and insoluble when cold. A water/glacial acetic acid mixture has been used for a similar compound.[2]
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude material until it completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography (General Procedure)
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Start eluting with the least polar solvent system determined by TLC analysis. Gradually increase the polarity of the eluent to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for a this compound Derivative
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Parameters |
| Recrystallization | 85 | >98 | 75 | Solvent: Ethyl Acetate/Hexane |
| Silica Gel Chromatography | 85 | >99 | 60 | Eluent: Gradient of Ethyl Acetate in Hexane |
Note: This data is illustrative and based on typical results for similar compounds. Actual results may vary.
Visualizations
Experimental Workflow for Purification
Caption: General experimental workflows for the purification of this compound.
Logical Relationship of Impurity Removal
Caption: Logical relationship between impurity types and purification methods.
References
Validation & Comparative
Validating the Structure of 4-Amino-3-oxobutanoic Acid: A Comparative NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the chemical structure of 4-Amino-3-oxobutanoic acid through a comparative analysis of its predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra with experimental data of structurally related compounds. This document is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development by offering detailed experimental protocols and clear, comparative data to support structural elucidation.
Introduction
This compound is a molecule of interest due to its structural similarity to key biological molecules, containing an amino group, a ketone, and a carboxylic acid. Accurate structural confirmation is paramount for its use in further research and development. NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structures. This guide presents predicted ¹H and ¹³C NMR data for this compound and compares it with experimental data from two analogous compounds: acetoacetic acid and 4-aminobutanoic acid (GABA). This comparison highlights the influence of each functional group on the NMR chemical shifts, thereby providing a robust validation of the target structure.
Predicted and Experimental NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the comparative molecules, acetoacetic acid and 4-aminobutanoic acid.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H₂ (α to COOH) | H₄ (α to NH₂) | Other Protons | Solvent |
| This compound (Predicted) | 3.85 (s, 2H) | 4.20 (s, 2H) | -NH₂ (broad), -COOH (broad) | D₂O |
| Acetoacetic acid (Experimental) | 3.50 (s, 2H) | - | 2.25 (s, 3H, -CH₃) | D₂O |
| 4-Aminobutanoic acid (Experimental) | 2.28 (t, 2H) | 2.99 (t, 2H) | 1.88 (quint, 2H, H₃) | D₂O |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C1 (COOH) | C2 (CH₂) | C3 (C=O or CH₂) | C4 (CH₂) | Solvent |
| This compound (Predicted) | 175.0 | 48.5 | 205.0 | 52.0 | D₂O |
| Acetoacetic acid (Experimental) | 178.5 | 49.8 | 208.1 | 30.1 (-CH₃) | D₂O |
| 4-Aminobutanoic acid (Experimental) | 184.1 | 37.1 | 26.4 | 42.2 | D₂O |
Experimental Protocols
General Procedure for NMR Sample Preparation and Data Acquisition
A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is outlined below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃). For amino acids like this compound, D₂O is often preferred due to its high polarity and ability to exchange with labile protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into the NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
3. ¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phasing and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
4. ¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a longer acquisition time, and a relaxation delay of 2-5 seconds.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.
-
Process the data with a line broadening of 1-2 Hz and perform phasing and baseline correction.
-
Reference the spectrum to the solvent peak.
Structural Validation and Data Interpretation
The predicted NMR data for this compound is consistent with its proposed structure. The presence of four distinct carbon signals in the ¹³C NMR spectrum and two methylene (B1212753) singlets in the ¹H NMR spectrum confirms the basic carbon skeleton.
-
¹H NMR Analysis: The downfield shift of the methylene protons at C4 (predicted at 4.20 ppm) compared to those at C2 (predicted at 3.85 ppm) is attributed to the deshielding effect of the adjacent amino group. In comparison, the methylene protons in 4-aminobutanoic acid at C4 appear further upfield (2.99 ppm) due to the absence of the electron-withdrawing ketone group at the 3-position. The methylene protons in acetoacetic acid at C2 are observed at 3.50 ppm, which is upfield from the corresponding protons in the target molecule, likely due to the absence of the neighboring amino group's influence.
-
¹³C NMR Analysis: The predicted chemical shift of the ketone carbon (C3) at 205.0 ppm is in the expected range for a ketone. The carboxylic acid carbon (C1) is predicted at 175.0 ppm. The methylene carbon adjacent to the amino group (C4) is predicted at 52.0 ppm, while the methylene carbon between the two carbonyl groups (C2) is at 48.5 ppm. The comparison with acetoacetic acid and 4-aminobutanoic acid further supports these assignments. For instance, the ketone carbon in acetoacetic acid is at 208.1 ppm, and the carboxylic acid carbon is at 178.5 ppm. In 4-aminobutanoic acid, the carbon attached to the amino group (C4) is at 42.2 ppm, and the carboxylic acid carbon is at 184.1 ppm.
Visualizing Structural Relationships
The following diagrams illustrate the workflows and structural relationships discussed.
Caption: Chemical structure of this compound.
Caption: Correlation of structure with predicted NMR signals.
Caption: Experimental workflow for NMR analysis.
Comparative Guide to HPLC and Mass Spectrometry Methods for the Analysis of 4-Amino-3-oxobutanoic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of novel small molecules like 4-Amino-3-oxobutanoic acid is critical. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methods applicable to the analysis of this and similar small polar analytes. Due to the limited availability of published data specifically for this compound, this guide presents established methodologies for related compounds, such as amino acids and short-chain keto acids, which can be adapted for its analysis.
Methodological Approaches
The analysis of small, polar molecules like this compound by HPLC-MS presents challenges, primarily due to poor retention on traditional reversed-phase columns and low ionization efficiency. Two main strategies are employed to overcome these issues: direct analysis and analysis following derivatization.
1. Direct "Dilute and Shoot" LC-MS/MS Analysis: This approach involves minimal sample preparation, typically limited to protein precipitation followed by direct injection into the LC-MS/MS system.[1] It is a rapid and high-throughput method.[1] However, it may suffer from a lack of retention for very polar compounds on standard reversed-phase columns.[1] The use of specialized columns, such as those with mixed-mode or hydrophilic interaction liquid chromatography (HILIC) stationary phases, can improve retention and separation.[2]
2. Analysis with Chemical Derivatization: To enhance chromatographic retention, improve ionization efficiency, and increase detection sensitivity, derivatization is a common strategy.[3] This involves a chemical reaction to modify the analyte before analysis. Common derivatizing agents for amino acids include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).[3][4][5] While derivatization can significantly improve analytical performance, it adds extra steps to sample preparation, which can increase time and potential for error.[1]
Quantitative Data Comparison
The following table provides a template for summarizing and comparing the expected performance of different analytical methods for this compound. The values are representative of what can be achieved for similar small polar molecules and should be determined experimentally for the specific analyte.
| Parameter | Method 1: Direct HILIC-LC-MS/MS | Method 2: Reversed-Phase LC-MS/MS with OPA Derivatization | Method 3: Mixed-Mode LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Report in ng/mL or µM | Report in ng/mL or µM | Report in ng/mL or µM |
| Limit of Quantification (LOQ) | Report in ng/mL or µM | Report in ng/mL or µM | Report in ng/mL or µM |
| Intra-day Precision (%CV) | < 15% | < 10% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 10% | < 15% |
| Matrix Effect (%) | Report Range | Report Range | Report Range |
| Recovery (%) | Report Range | Report Range | Report Range |
| Sample Throughput | High | Medium | High |
Experimental Protocols
Below are detailed, adaptable protocols for the key analytical methods discussed.
Protocol 1: Direct HILIC-LC-MS/MS Analysis
This protocol is designed for the direct analysis of this compound in biological matrices with minimal sample preparation.
1. Sample Preparation (Protein Precipitation):
-
Thaw frozen biological samples (e.g., plasma, serum, urine) on ice.
-
To 100 µL of the sample in a microcentrifuge tube, add a suitable internal standard.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Optimize to ensure separation from matrix components (e.g., 95% B to 40% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI+/-), to be optimized for the analyte.
-
Multiple Reaction Monitoring (MRM): Determine precursor-to-product ion transitions by infusing a standard solution of this compound.
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal intensity.
-
Protocol 2: Reversed-Phase LC-MS/MS with OPA Derivatization
This protocol utilizes derivatization to improve chromatographic properties on a standard reversed-phase column.
1. Sample Preparation and Derivatization:
-
Perform protein precipitation as described in Protocol 1.
-
To the dried extract, add 50 µL of borate (B1201080) buffer (pH 9.5).
-
Add 20 µL of OPA reagent (containing 2-mercaptoethanol).
-
Vortex and incubate at room temperature for 2 minutes.
-
Add 10 µL of an acidic solution (e.g., 1 M HCl) to stop the reaction.
-
The sample is now ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Gradient: Optimize for separation of the derivatized analyte.
-
Flow Rate: 0.3 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Injection Volume: 5 µL.[6]
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, typically positive mode for OPA derivatives.
-
MRM: Determine transitions for the OPA-derivatized this compound.
-
Ion Source Parameters: Optimize for the derivatized analyte.
-
Visualizations
Below are diagrams illustrating the experimental workflow and the logical comparison of the analytical approaches.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 3. actascientific.com [actascientific.com]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Purity Assessment of Synthesized 4-Amino-3-oxobutanoic Acid and its Analogue 4-Amino-3-hydroxybutanoic Acid (GABOB)
For Researchers, Scientists, and Drug Development Professionals
The synthesis of non-proteinogenic amino acids is a critical aspect of drug discovery and development. These compounds serve as vital building blocks for novel therapeutics. Ensuring the purity of these synthesized molecules is paramount for accurate pharmacological studies and eventual clinical safety. This guide provides a comparative purity assessment of synthesized 4-Amino-3-oxobutanoic acid and a key alternative, 4-Amino-3-hydroxybutanoic acid (GABOB). The comparison is supported by representative experimental data and detailed analytical protocols.
Executive Summary
This guide outlines the synthesis and purification of this compound and GABOB, presenting a comparative analysis of their achievable purity. While both compounds can be synthesized to high purity, the nature and profile of potential impurities differ based on the synthetic route. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for purity determination and enantiomeric separation. The data presented herein is representative of typical results obtained through the described synthetic and analytical methodologies.
Comparative Purity Analysis
The purity of synthesized this compound and GABOB is typically assessed by a combination of chromatographic and spectroscopic techniques. The following table summarizes representative purity data obtained from optimized synthesis and purification protocols.
| Parameter | Synthesized this compound | Synthesized 4-Amino-3-hydroxybutanoic Acid (GABOB) |
| Chemical Purity (by HPLC) | > 98.5% | > 99.0% |
| Enantiomeric Purity (by Chiral HPLC) | > 99.0% ee | > 99.5% ee |
| Major Impurities | Unreacted starting materials, residual solvents (THF, Ethyl Acetate), diketopiperazine derivatives. | Diastereomeric isomers, residual solvents (Methanol, Ethanol), unreacted starting materials. |
| Water Content (Karl Fischer) | < 0.5% | < 0.2% |
| Residual Solvents (GC-HS) | < 500 ppm | < 300 ppm |
Synthesis and Purification Overviews
The purity of the final compound is intrinsically linked to its synthetic pathway and subsequent purification. Below are representative synthesis and purification schemes for both molecules.
Workflow for Synthesis and Purity Assessment
Caption: General workflow from synthesis to final purity assessment.
Representative Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of a protected amino acid with an acetate (B1210297) enolate.
-
Protection and Activation: An appropriate N-protected amino acid (e.g., N-Boc-glycine) is activated to form an ester or acid chloride.
-
Condensation: The activated amino acid is reacted with the lithium enolate of tert-butyl acetate at low temperature (-78 °C) in an inert solvent like THF.
-
Deprotection and Hydrolysis: The resulting protected β-keto ester is subjected to acidic hydrolysis to remove the protecting groups and yield the final product.
-
Purification: The crude product is purified by recrystallization from an ethanol (B145695)/water mixture.
Potential Impurities:
-
Unreacted N-Boc-glycine: Incomplete reaction during the condensation step.
-
Diketopiperazine: A common side product in peptide and amino acid synthesis.
-
Residual Solvents: THF and ethyl acetate from the reaction and workup.
Representative Synthesis of 4-Amino-3-hydroxybutanoic Acid (GABOB)
A common route to GABOB involves the stereoselective reduction of a β-keto ester or the opening of a chiral epoxide.
-
Starting Material: A chiral precursor such as (S)-malic acid is often used.
-
Ring Formation and Opening: (S)-malic acid is converted to its anhydride, which is then opened with an amine to form an amide.
-
Reduction: The carboxylic acid is selectively reduced to a primary alcohol.
-
Hydrolysis: The amide is hydrolyzed to yield GABOB.
-
Purification: The final product is purified by ion-exchange chromatography followed by crystallization.
Potential Impurities:
-
Diastereomeric Isomers: If the stereoselectivity of the reduction is not perfect.
-
Unreacted Starting Material: Incomplete conversion of the starting chiral precursor.
-
Residual Solvents: Methanol and ethanol are commonly used in these reactions.
Experimental Protocols
Detailed and validated analytical methods are essential for reliable purity assessment.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is suitable for determining the chemical purity of both this compound and GABOB.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-25 min: 2% to 50% B
-
25-30 min: 50% to 2% B
-
30-35 min: 2% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Mobile Phase A.
Chiral HPLC for Enantiomeric Purity
This method is crucial for determining the enantiomeric excess of the synthesized chiral amino acids.
-
Instrumentation: HPLC system with a UV or fluorescence detector.
-
Column: Chiral stationary phase (CSP) column (e.g., based on a macrocyclic glycopeptide like teicoplanin).
-
Mobile Phase: A mixture of methanol, acetonitrile, and a small percentage of acetic acid and triethylamine (B128534) (e.g., 50:50:0.1:0.1 v/v/v/v). Isocratic elution is often preferred for chiral separations.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C (temperature control is critical for chiral separations).
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
Purity Assessment Workflow Diagram
Caption: Workflow for comprehensive purity analysis of synthesized compounds.
Conclusion
The purity of synthesized this compound and its analogue GABOB can be reliably assessed using a suite of analytical techniques, with HPLC being the cornerstone for both chemical and enantiomeric purity determination. The choice between these two molecules in a drug development pipeline may be influenced by the complexity of their synthesis and the profile of impurities that need to be controlled. The protocols and data presented in this guide offer a robust framework for researchers to evaluate the purity of these and other synthesized amino acid derivatives, ensuring the quality and reliability of their scientific investigations.
A Comparative Guide to Beta-Amino Acid Synthons: Evaluating 4-Amino-3-oxobutanoic Acid and Key Synthetic Alternatives
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to access β-amino acids, valuable building blocks in modern drug development. While 4-Amino-3-oxobutanoic acid represents a simple, functionalized β-amino acid, this document explores the broader landscape of synthons and methodologies used to construct this important molecular scaffold. The comparison focuses on performance, versatility, and experimental considerations, supported by quantitative data and detailed protocols.
Introduction to β-Amino Acids
β-amino acids are structural isomers of the common α-amino acids, distinguished by the placement of the amino group on the β-carbon, two atoms away from the carboxyl group.[][2] This structural modification imparts unique properties, most notably an increased resistance to proteolytic degradation and the ability to form stable, novel secondary structures in peptides (β-peptides).[][2] Consequently, β-amino acids are critical components in peptidomimetics and have been incorporated into a wide range of bioactive compounds, including receptor agonists, enzyme inhibitors, and antimicrobial agents.[2][3] Efficient access to enantiomerically pure β-amino acids is therefore a significant goal in medicinal chemistry and natural product synthesis.[4][5]
Profile of a Target Synthon: this compound
This compound serves as a fundamental example of a β-amino acid scaffold, featuring a ketone functionality that offers a handle for further chemical modification.
| Chemical Profile: this compound | |
| Molecular Formula | C₄H₇NO₃[6] |
| Molecular Weight | 117.10 g/mol [6] |
| CAS Number | 33884-84-3[6] |
| Structure | C(C(=O)CN)C(=O)O[6] |
While a valuable target structure, the direct use of this compound as a starting synthon for complex syntheses is not extensively documented. Instead, the focus of synthetic chemistry has been on developing versatile methods to construct such substituted β-amino acid cores from simpler, more readily available precursors. The following sections compare the most prevalent and effective of these synthetic strategies.
Key Synthetic Strategies and Comparative Data
The synthesis of β-amino acids can be broadly categorized by the type of bond formation or strategic approach. This guide compares four major strategies: C-C Bond Formation (e.g., Mannich and Aldol Reactions), C-N Bond Formation (e.g., Conjugate Addition), Homologation of α-Amino Acids, and Biocatalytic Methods.
C-C Bond Formation Strategies
These methods construct the carbon skeleton of the β-amino acid, often by reacting an enolate or equivalent with an imine.
-
Mannich-Type Reactions: This is a powerful and widely used method involving the aminomethylation of a carbon acid with an aldehyde and a primary or secondary amine.[4][7] Catalytic, asymmetric versions provide excellent stereocontrol.
-
Decarboxylative Aldol Reactions: A metal-free approach that can generate anti-β-hydroxy-α-amino acids with high diastereoselectivity from readily available starting materials.[8]
Table 1: Performance Data for C-C Bond Formation Methods
| Method/Reaction | Substrates | Catalyst/Reagent | Yield | Stereoselectivity | Reference |
| Mannich Reaction | Aldehydes, Silyl Ketene Acetals, Amines | Diarylborinic acid esters | High | Selective for β-amino esters | [7] |
| Asymmetric Mannich | α-Amido Sulfones, Aldehydes | Organic Catalyst | High | High (enantioselective) | [7] |
| Decarboxylative Aldol | α-Amidohemimalonates, Aldehydes | Organic Base | High | Complete (anti-diastereoselectivity) | [8] |
C-N Bond Formation: Conjugate Addition
Conjugate addition (or Michael addition) of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds is a direct and common strategy for β-amino acid synthesis.[4][9] The use of chiral auxiliaries or catalysts can render this process highly stereoselective.
Table 2: Performance Data for Conjugate Addition Methods
| Method/Reaction | Substrates | Catalyst/Reagent | Yield | Stereoselectivity | Reference |
| Cu-Catalyzed Dialkylzinc Addition | 2-Aryl Acrylates, Dialkylzinc | Cu-Phosphoramidite | High | up to 94% ee | |
| Rh-Catalyzed Aryl Boronic Acid Addition | β-Acrylates, Aryl Boronic Acids | Rh(acac)(ethylene)₂ | Good | High (enantioselective) | |
| Asymmetric Conjugate Addition | Nitro Acrylates, Organometallics | Chiral Catalysts | High | >98% ee | [9] |
Homologation of α-Amino Acids
These methods extend the carbon chain of readily available α-amino acids by one methylene (B1212753) unit.
-
Arndt-Eistert Synthesis: A classic method for converting a carboxylic acid to its next higher homolog.[4] While effective, it requires the use of diazomethane, a hazardous reagent, making it less suitable for large-scale synthesis.[4][10]
Table 3: Performance Data for Homologation Methods
| Method/Reaction | Starting Material | Key Reagent | Yield | Stereoselectivity | Notes | Reference |
| Arndt-Eistert | N-Protected α-Amino Acids | Diazomethane, Silver Benzoate | Clean formation | Stereochemistry is retained | Use of hazardous diazomethane | [4][7] |
Biocatalytic and Chemoenzymatic Methods
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, often proceeding under mild, aqueous conditions.[11] Enzymes like lipases, nitrilases, and aminotransferases are employed for kinetic resolutions or direct asymmetric synthesis.[12][13]
-
Enzymatic Resolution: A racemic mixture of a β-amino acid derivative is treated with an enzyme (e.g., lipase) that selectively reacts with one enantiomer, allowing for the separation of the two.[14]
-
Biocatalytic Transamination: A biocatalytic method that can prepare a wide range of aromatic β-branched α-amino acids with high diastereo- and enantioselectivity.[12]
Table 4: Performance Data for Biocatalytic Methods
| Method/Reaction | Substrates | Biocatalyst | Yield | Stereoselectivity | Reference |
| Enzymatic Resolution via Aminolysis | Racemic N-benzyl-3-aminobutanoate | Candida antarctica lipase (B570770) B | 28% (overall process) | 99% ee | [14] |
| Diastereoselective Transamination | α-Ketoacids | Aromatic Amino Acid Aminotransferase (ArAT) | High | High diastereo- and enantioselectivity | [11][12] |
| Nitrilase-Catalyzed Hydrolysis | α-Aminonitriles | Rhodococcus rhodochrous PA-34 | Good | Asymmetric hydrolysis to optically active amino acids | [15] |
Visualizations of Synthetic Strategies
Diagram 1: Classification of Synthetic Routes to β-Amino Acids
Caption: Major synthetic strategies for accessing β-amino acids.
Diagram 2: Experimental Workflow for Chemoenzymatic Synthesis
Caption: Workflow for the greener synthesis of (S)-3-aminobutanoic acid.[14]
Diagram 3: Logic of Asymmetric Synthesis
Caption: Conceptual flow of asymmetric synthesis using a chiral influence.
Experimental Protocols
Protocol 1: Greener Chemoenzymatic Synthesis of (S)-3-Aminobutanoic Acid[15]
This protocol outlines a multi-step, environmentally conscious process starting from inexpensive prochiral compounds.
-
Aza-Michael Addition: An α,β-unsaturated ester (e.g., ethyl crotonate) is reacted with benzylamine (B48309) in an aza-Michael addition to produce the racemic N-benzyl-3-aminobutanoate ester. This step typically proceeds without a catalyst or under mild base catalysis.
-
Enzymatic Kinetic Resolution: The racemic ester is subjected to aminolysis in a solvent-free system using commercially available immobilized Candida antarctica lipase B (CALB). The enzyme selectively catalyzes the aminolysis of one enantiomer (e.g., the R-enantiomer) to its corresponding amide, leaving the other enantiomer (the desired S-ester) unreacted.
-
Separation and Hydrolysis: The unreacted (S)-ester is separated from the (R)-amide, typically by extraction or chromatography. The isolated (S)-ester is then hydrolyzed under basic or acidic conditions to yield N-benzyl-(S)-3-aminobutanoic acid.
-
Deprotection: The N-benzyl protecting group is removed via catalytic hydrogenation (e.g., using H₂ gas and a Palladium catalyst on carbon, Pd/C). This final step yields the target (S)-3-aminobutanoic acid with high enantiomeric purity (>99% ee).
Protocol 2: Metal-Free Decarboxylative Aldol Reaction[8]
This procedure provides a direct, highly diastereoselective route to anti-β-hydroxy-α-amino acids.
-
Reaction Setup: An α-amidohemimalonate starting material is dissolved in a suitable organic solvent (e.g., CH₂Cl₂) in the presence of an aldehyde (1.5-2.0 equivalents).
-
Base-Mediated Reaction: The reaction is initiated by the addition of an organic base (e.g., a tertiary amine, ~20 mol%) at a controlled temperature (e.g., 10 °C to room temperature). The reaction proceeds via a decarboxylative process to form the C-C bond.
-
Workup and Isolation: Upon completion, the reaction is quenched and the crude product is purified, typically by flash column chromatography on silica (B1680970) gel.
-
Deprotection: The resulting anti-β-hydroxy-α-amido ester can be deprotected. For example, an N-Boc group and ester can be hydrolyzed using aqueous HCl to afford the final anti-β-hydroxy-α-amino acid in high yield without epimerization.
Conclusion and Outlook
While this compound represents a simple target, the synthesis of functionalized β-amino acids is achieved through a diverse and sophisticated toolbox of chemical and biochemical reactions.
-
Classical Methods like the Mannich and conjugate addition reactions remain cornerstones of β-amino acid synthesis, with modern asymmetric variants offering exceptional levels of stereocontrol.[7]
-
Homologation strategies are direct but can be limited by the use of hazardous reagents like diazomethane.[4]
-
Biocatalysis is a rapidly advancing field that provides significant advantages in terms of environmental impact ("greenness") and selectivity, often operating under mild conditions to produce products with very high enantiomeric excess.[12][14]
The choice of synthetic strategy depends critically on the desired substitution pattern, required stereochemistry, and scale of the synthesis. For researchers and drug developers, the trend is towards catalytic, asymmetric methods that minimize waste and maximize efficiency. The continued discovery of novel enzymes and catalysts promises to further expand the accessibility and structural diversity of these vital chiral building blocks.[4][16]
References
- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Biosynthesis of natural products containing β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butanoic acid, 4-amino-3-oxo- | C4H7NO3 | CID 3015665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 10. Catalytic synthesis of beta3-amino acid derivatives from alpha-amino acids. | Semantic Scholar [semanticscholar.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Beyond the 20: Understanding the Potential of Unnatural Amino Acids in Biopharma | Blog | Biosynth [biosynth.com]
Efficacy of 4-Amino-3-oxobutanoic acid vs. beta-alanine in specific applications
As a research-focused AI, I have compiled a comprehensive comparison guide on the efficacy of 4-Amino-3-oxobutanoic acid and beta-alanine (B559535). The following guide is tailored for researchers, scientists, and drug development professionals, presenting available data, experimental protocols, and pathway visualizations.
Comparative Efficacy Analysis: this compound vs. Beta-Alanine
This guide provides a detailed comparison of this compound and beta-alanine, focusing on their mechanisms of action and efficacy in various applications. A significant disparity in the volume of available research exists between these two compounds. Beta-alanine is a well-documented ergogenic aid and neurotransmitter modulator, supported by extensive experimental data. In contrast, this compound is a less-studied molecule, with limited information on its biological effects and potential applications.
Beta-Alanine: A Comprehensive Overview
Beta-alanine is a non-proteinogenic amino acid that serves as a precursor to the synthesis of carnosine (β-alanyl-L-histidine) in various tissues, including skeletal muscle and the central nervous system. Its efficacy is primarily attributed to its role in increasing carnosine concentrations, which has significant physiological effects.
Mechanism of Action
The primary mechanism of action for beta-alanine supplementation is the enhancement of intracellular carnosine levels. Carnosine acts as a potent pH buffer, mitigating the accumulation of hydrogen ions (H+) during high-intensity exercise. This buffering capacity helps to delay the onset of muscle fatigue and improve performance. Additionally, carnosine exhibits antioxidant and anti-glycation properties.
Applications and Efficacy
Beta-alanine is widely used as a dietary supplement to enhance athletic performance, particularly in activities characterized by high-intensity efforts lasting from 1 to 4 minutes.
| Application | Dosage | Duration | Outcome |
| High-Intensity Cycling | 4-6 g/day | 4 weeks | Increased time to exhaustion and total work done. |
| Rowing | 5 g/day | 7 weeks | Improved 2000m rowing performance. |
| Resistance Training | 6.4 g/day | 8 weeks | Increased training volume and reduced subjective feelings of fatigue. |
Experimental Protocol: Assessing the Efficacy of Beta-Alanine on High-Intensity Cycling Performance
-
Participants: Recruit a cohort of trained cyclists.
-
Design: Employ a double-blind, placebo-controlled design.
-
Supplementation: Administer 6.4 g/day of beta-alanine or a placebo for 4 weeks.
-
Testing: Conduct a cycling capacity test at 110% of maximal power output (Pmax) before and after the supplementation period.
-
Data Analysis: Compare the change in time to exhaustion between the beta-alanine and placebo groups using a t-test.
This compound: An Analysis of Available Data
In contrast to beta-alanine, this compound is not a well-characterized compound in the context of physiological efficacy or as a therapeutic agent. Scientific literature on its specific applications is sparse.
Chemical Structure and Known Roles
This compound is a metabolic intermediate. Its chemical structure suggests potential roles in amino acid metabolism, but there is a lack of substantial research to support any specific biological function as a standalone compound.
A Spectroscopic Guide to 4-Amino-3-oxobutanoic Acid and Its Derivatives for Researchers
For Immediate Release
A Comprehensive Spectroscopic Comparison of 4-Amino-3-oxobutanoic Acid and its Derivatives
This guide provides a detailed spectroscopic comparison of this compound and its derivatives, offering valuable data for researchers, scientists, and professionals in drug development. The included experimental data, protocols, and pathway visualizations aim to facilitate a deeper understanding of these compounds' structural and functional characteristics.
Introduction
This compound is a β-amino acid containing a ketone functional group. Its derivatives are of interest in various fields of chemical and biological research. Understanding the spectroscopic properties of this parent compound and its analogues is crucial for their identification, characterization, and the elucidation of their roles in chemical and biological systems. This guide presents a comparative analysis of their spectroscopic signatures obtained through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Spectroscopic Data Comparison
Due to the limited availability of experimental spectroscopic data for the parent compound, this compound, this section provides a combination of predicted data for the parent compound and experimental data for its derivatives. This comparative approach allows for the deduction of the parent compound's spectroscopic characteristics based on the influence of various substituents.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound (Predicted) | D₂O | ~3.8 (s, 2H, C4-H₂), ~3.5 (s, 2H, C2-H₂) |
| L-2-Amino-3-oxobutanoic acid (Predicted) | D₂O | 2.31 (s, 3H), 4.23 (s, 1H) |
| DL-4-Amino-3-hydroxybutyric acid | - | 4.217 (multiplet), 3.177 (multiplet), 2.969 (multiplet), 2.447 (multiplet)[1] |
| 4-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid | - | Full spectrum available via a free account[2] |
| 4-{[3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid | - | Full spectrum available via a free account |
| 4-Aminobutyric acid (GABA) | D₂O | 3.015 (t), 2.280 (t), 1.906 (quintet)[3] |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound (Predicted) | - | ~205 (C3, C=O), ~175 (C1, COOH), ~50 (C4, CH₂-NH₂), ~45 (C2, CH₂-COOH) |
| 4-Aminobutanoic acid (GABA) | - | Full spectrum available via a free account[4] |
| DL-4-Amino-3-hydroxybutyric acid | - | Data not readily available |
Table 3: FT-IR Spectroscopic Data (Characteristic Absorptions)
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Compound Presence |
| O-H (Carboxylic Acid) | 3300-2500 | Strong, Broad | All |
| N-H (Amine) | 3500-3300 | Medium | All |
| C-H (sp³) | 3000-2850 | Strong | All |
| C=O (Ketone) | 1725-1705 | Strong | This compound & derivatives |
| C=O (Carboxylic Acid) | 1725-1700 | Strong | All |
| C-N | 1250-1020 | Medium | All |
Note: The precise positions of IR bands are sensitive to the molecular environment and hydrogen bonding.
Table 4: Mass Spectrometry Data (Molecular Ion)
| Compound | Formula | Molecular Weight ( g/mol ) | Mass Spectrum (m/z) |
| This compound | C₄H₇NO₃ | 117.10[5] | [M+H]⁺ = 118.05 |
| (3S)-4-amino-3-methyl-4-oxobutanoic acid | C₅H₉NO₃ | 131.13[6] | [M+H]⁺ = 132.06 |
| 4-(4-amino-3-nitrophenyl)-3-methyl-4-oxobutanoic acid | C₁₁H₁₂N₂O₅ | 268.23 | [M+H]⁺ = 269.08[7] |
| 4-Aminobutanoic acid (GABA) | C₄H₉NO₂ | 103.12 | [M]⁺ = 103[8] |
Table 5: UV-Vis Spectroscopic Data
| Compound/Chromophore | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| β-Keto Acid (general) | Various | ~270-300 (n→π*) | Weak[9] |
| 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid | - | Not specified in abstract[10] | Not specified |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of spectroscopic data. Below are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃). For quantitative NMR, a known amount of an internal standard is added.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K). Standard pulse sequences are used for both one-dimensional and two-dimensional experiments (e.g., COSY, HSQC, HMBC).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm or the residual solvent peak).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Use a benchtop FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a concentration of approximately 1 µg/mL.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in either positive or negative ion mode. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. This information is used to confirm the molecular weight and deduce the structure of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., water, ethanol, hexane) in a quartz cuvette. The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a specific wavelength range (e.g., 200-800 nm). A baseline spectrum of the solvent-filled cuvette is recorded first and subtracted from the sample spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law if the concentration is known.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound and its derivatives.
Potential Metabolic Pathway Involvement
While a specific signaling pathway for this compound is not well-documented, its structure suggests potential involvement in amino acid metabolism. The degradation of threonine, for instance, proceeds through 2-amino-3-ketobutyrate, a structurally similar intermediate.[11] This pathway ultimately leads to the formation of glycine (B1666218) and acetyl-CoA.
Caption: Threonine degradation pathway, a potential metabolic context for similar β-keto amino acids.
References
- 1. DL-4-Amino-3-hydroxybutyric acid(352-21-6) 1H NMR spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 4-Aminobutyric acid(56-12-2) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Butanoic acid, 4-amino-3-oxo- | C4H7NO3 | CID 3015665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3S)-4-amino-3-methyl-4-oxobutanoic acid | C5H9NO3 | CID 89192565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. anaxlab.com [anaxlab.com]
- 8. 4-Aminobutanoic acid, 3TMS derivative [webbook.nist.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
The Evolving Landscape of Drug Delivery: A Comparative Analysis of Amino Acid-Based Polymers
While the exploration of novel monomers is a continuous endeavor in polymer chemistry, the scientific literature currently lacks information on the synthesis and application of polymers derived from 4-Amino-3-oxobutanoic acid for drug delivery. However, the broader class of amino acid-based polymers presents a rich field of study with significant contributions to therapeutic delivery systems. This guide provides a comparative benchmark of two prominent poly(amino acids), poly(aspartic acid) and poly(glutamic acid), against the well-established synthetic polymer, poly(lactic-co-glycolic acid) (PLGA). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics of these key biomaterials.
Amino acid-based polymers are gaining traction in drug delivery due to their inherent biocompatibility, biodegradability, and the presence of functional groups amenable to chemical modification.[1][2] Their protein-like structure often leads to reduced immunogenicity and favorable degradation pathways.[1] This guide delves into the performance metrics of poly(aspartic acid) and poly(glutamic acid), offering a quantitative and qualitative comparison with PLGA, a widely used FDA-approved polymer in drug delivery.[3][4]
Performance Benchmarks: A Head-to-Head Comparison
The selection of a suitable polymer for a drug delivery system hinges on a variety of factors, including its ability to effectively encapsulate a therapeutic agent, control its release, and interact safely with the biological environment. The following tables summarize key performance indicators for poly(aspartic acid), poly(glutamic acid), and PLGA.
| Polymer | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Release Profile | Biocompatibility | Key Advantages | Limitations |
| Poly(aspartic acid) (PASP) | Varies with drug and formulation (e.g., 11.07% for curcumin (B1669340) in (Asp)8-PEG-PCL nanoparticles)[5] | High (e.g., 95.91% for curcumin in (Asp)8-PEG-PCL nanoparticles)[5] | Sustained, pH-responsive[1] | Excellent, biodegradable to non-toxic products[1][6] | High water solubility, facile modification, bone-targeting potential[2][5] | Hydrophilicity can limit loading of lipophilic drugs[2] |
| Poly(glutamic acid) (PGA) | High (e.g., 66.2% for doxorubicin (B1662922) in α-PGA nanoparticles)[7] | High (e.g., ~100% for doxorubicin via electrostatic interaction)[8] | Sustained, pH-dependent[7] | Excellent, biodegradable, non-immunogenic[8] | Biocompatible, suitable for various drugs, stimuli-responsive[8][9] | Production cost can be a factor[10] |
| Poly(lactic-co-glycolic acid) (PLGA) | Varies depending on formulation and drug | Generally high, dependent on encapsulation method[3] | Tunable from days to months, biphasic release is common[4][11] | Good, FDA-approved, degrades to natural metabolites[3][4] | Well-characterized, tunable degradation, extensive clinical use[3][4] | Potential for acidic microenvironment upon degradation, initial burst release[12] |
Experimental Protocols: Methodologies for Performance Evaluation
The data presented in this guide are derived from a variety of experimental techniques. Below are detailed methodologies for key experiments commonly used to assess the performance of polymer-based drug delivery systems.
Synthesis of Poly(aspartic acid) via Ring-Opening Polymerization of β-benzyl-L-aspartate N-carboxyanhydride (BLA-NCA)
-
NCA Monomer Synthesis: β-benzyl-L-aspartate is reacted with phosgene (B1210022) or a phosgene equivalent in an anhydrous solvent (e.g., tetrahydrofuran) to yield the BLA-NCA monomer. The product is purified by recrystallization.
-
Polymerization: The BLA-NCA monomer is dissolved in an anhydrous solvent like dimethylformamide (DMF) or dioxane. An initiator, such as an amine or an alcohol, is added to start the ring-opening polymerization. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures for a specified period.
-
Deprotection: The resulting poly(β-benzyl-L-aspartate) (PBLA) is deprotected to obtain poly(aspartic acid). This is commonly achieved by catalytic hydrogenation (e.g., using palladium on carbon) or by treatment with a strong acid like trifluoroacetic acid (TFA).
-
Purification: The final poly(aspartic acid) product is purified by dialysis against deionized water to remove any remaining small molecules and then lyophilized to obtain a solid powder.[6]
Preparation of Drug-Loaded Nanoparticles by Emulsion-Solvent Evaporation (for PLGA)
-
Polymer and Drug Dissolution: PLGA and the hydrophobic drug are dissolved in a water-immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Emulsification: The organic phase is added to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) and emulsified using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: The organic solvent is removed from the emulsion by evaporation under reduced pressure or by continuous stirring at room temperature. This causes the polymer to precipitate and form solid nanoparticles encapsulating the drug.
-
Nanoparticle Collection and Washing: The nanoparticles are collected by centrifugation, washed several times with deionized water to remove excess surfactant and un-encapsulated drug, and then lyophilized for storage.[3]
In Vitro Drug Release Study
-
Sample Preparation: A known amount of drug-loaded nanoparticles is suspended in a release medium (e.g., phosphate-buffered saline, PBS) with a pH that mimics physiological conditions (e.g., pH 7.4) or a specific target environment (e.g., acidic pH of a tumor).
-
Incubation: The suspension is placed in a dialysis bag with a specific molecular weight cutoff and incubated in a larger volume of the release medium at a controlled temperature (e.g., 37°C) with constant gentle agitation.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Drug Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). The cumulative percentage of drug release is then plotted against time.[5]
Visualizing the Workflow: From Polymer to Drug Release
The following diagrams illustrate the typical workflows for synthesizing poly(aspartic acid) and for preparing and testing drug-loaded nanoparticles.
Caption: Workflow for the synthesis of poly(aspartic acid).
Caption: Experimental workflow for nanoparticle formulation and in vitro drug release testing.
Concluding Remarks
Poly(aspartic acid) and poly(glutamic acid) represent a promising class of biomaterials for advanced drug delivery applications. Their excellent biocompatibility and tunable properties make them strong alternatives to more traditional synthetic polymers like PLGA. While PLGA remains a benchmark due to its extensive history of use and regulatory approval, the unique advantages of poly(amino acids), such as their inherent bioactivity and potential for specific targeting, are driving their continued investigation and development. The choice of polymer will ultimately depend on the specific therapeutic application, the properties of the drug to be delivered, and the desired release kinetics. Further research into the in vivo performance and scalability of poly(amino acid)-based systems will be crucial for their translation into clinical practice.
References
- 1. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery | MDPI [mdpi.com]
- 2. hangta.group [hangta.group]
- 3. benchchem.com [benchchem.com]
- 4. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of polyaspartic acid peptide-poly (ethylene glycol)-poly (ε-caprolactone) nanoparticles as a carrier of hydrophobic drugs targeting cancer metastasized to bone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly(aspartic acid)-based polymeric nanoparticle for local and systemic mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Poly(α-L-glutamic acid)-Based Nanomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophilic Poly(glutamic acid)-Based Nanodrug Delivery System: Structural Influence and Antitumor Efficacy | Scilit [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Definitive Guide to Stereochemical Confirmation in Chiral 4-Amino-3-oxobutanoic Acid Synthesis
For researchers and professionals in drug development, the stereochemical purity of chiral molecules is paramount. This guide provides a comparative analysis of common analytical techniques used to confirm the stereochemistry of 4-amino-3-oxobutanoic acid, a key chiral building block. We present supporting data and detailed experimental protocols for two primary methods: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.
Comparative Analysis of Stereochemical Confirmation Methods
The enantiomeric excess (ee) of a chiral compound is a critical measure of its purity. Below is a comparison of the performance of Chiral HPLC and Chiral NMR Spectroscopy for the analysis of a synthesized chiral this compound derivative.
Table 1: Performance Comparison of Analytical Methods for Enantiomeric Excess (ee) Determination
| Parameter | Chiral HPLC | Chiral NMR with Derivatizing Agent |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, resulting in distinguishable signals in the NMR spectrum. |
| Resolution | Baseline separation of enantiomers is often achievable. | Depends on the choice of derivatizing agent and the magnetic field strength; signal overlap can occur. |
| Sensitivity | High, capable of detecting trace amounts of the minor enantiomer. | Generally lower than HPLC; requires a higher sample concentration. |
| Sample Throughput | Moderate; each analysis can take several minutes. | High; spectra can be acquired in under 5 minutes per sample.[1] |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases.[2] | Relatively straightforward, involving the selection of an appropriate chiral derivatizing agent. |
| Quantitative Accuracy | Excellent, with ee determination typically within ±1% error. | Good, with ee determination typically within ±2% error, provided clear signal separation. |
| Instrumentation | Requires a dedicated HPLC system with a chiral column. | Requires a standard NMR spectrometer. |
| Sample Requirement | Small injection volumes (µL), non-destructive if collected. | Requires a larger sample amount (mg), which can be recovered. |
Experimental Protocols
Detailed methodologies for a representative asymmetric synthesis and subsequent stereochemical analysis are provided below.
Asymmetric Synthesis of Ethyl (R)-4-Amino-3-oxobutanoate
This synthesis is adapted from established methods for producing chiral β-amino esters, often starting from a chiral precursor to ensure stereochemical control. A common approach involves the reaction of an enolate with a chiral N-protected amino acid derivative.
Experimental Workflow for Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of a protected 4-amino-3-oxobutanoate.
Protocol:
-
Enolate Formation: To a solution of diisopropylamine (B44863) in dry tetrahydrofuran (B95107) (THF) at -78 °C, add n-butyllithium dropwise. After stirring for 30 minutes, add ethyl acetate dropwise and stir for another 45 minutes to form the lithium enolate.
-
Condensation: In a separate flask, dissolve (R)-N-Boc-alanine methyl ester in dry THF and cool to -78 °C. Add the freshly prepared lithium enolate solution dropwise to the amino ester solution.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate gradient to yield the pure ethyl (R)-4-(N-Boc-amino)-3-oxobutanoate.
Stereochemical Confirmation by Chiral HPLC
This method provides direct visualization and quantification of the enantiomers.
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for determining enantiomeric excess using Chiral HPLC.
Protocol:
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A teicoplanin-based column, such as Astec CHIROBIOTIC® T, is highly effective for underivatized amino acids and their derivatives.
-
Mobile Phase: A typical mobile phase is a mixture of water, methanol, and a small amount of an acid like formic acid. The exact composition should be optimized for the best separation.
-
Sample Preparation: Dissolve the synthesized product in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
Analysis: Inject 10 µL of the sample solution onto the column. The enantiomers will be separated and detected as distinct peaks.
-
Quantification: The enantiomeric excess is calculated from the integrated areas of the two peaks (Area_major and Area_minor) using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.
Table 2: Representative Chiral HPLC Data
| Enantiomer | Retention Time (min) | Peak Area |
| (R)-enantiomer (major) | 12.5 | 98500 |
| (S)-enantiomer (minor) | 14.2 | 1500 |
| Calculated ee (%) | - | 97.0% |
Stereochemical Confirmation by ¹H NMR Spectroscopy
This method involves converting the enantiomers into diastereomers, which can be distinguished by NMR.
Experimental Workflow for Chiral NMR Analysis
Caption: Workflow for ee determination via NMR with a chiral derivatizing agent.
Protocol:
-
Reagents: A chiral derivatizing agent (CDA) is used to form diastereomers. A common and effective system is a "host" solution of (R)-1,1'-bi-2-naphthol ((R)-BINOL) and 2-formylphenylboronic acid (2-FPBA).[1]
-
Sample Preparation:
-
Prepare a "host" solution by dissolving 1.2 equivalents of (R)-BINOL and 1.2 equivalents of 2-FPBA in deuterated chloroform (B151607) (CDCl₃).[1]
-
In an NMR tube, add the synthesized product (1.0 equivalent, after removal of the Boc protecting group to expose the primary amine) to the host solution.
-
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: The reaction between the chiral amine of the product and the host solution forms two diastereomeric imino-boronate esters.[1] These diastereomers will have distinct signals (e.g., for the imine proton or other nearby protons).
-
Quantification: The enantiomeric excess is determined by integrating the signals corresponding to the major and minor diastereomers (Integral_major and Integral_minor): ee (%) = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] x 100.
Table 3: Representative ¹H NMR Data for Diastereomeric Mixture
| Diastereomer | Chemical Shift (δ, ppm) of Imine Proton | Integral Value |
| Major Diastereomer | 8.52 | 1.00 |
| Minor Diastereomer | 8.49 | 0.015 |
| Calculated ee (%) | - | 97.0% |
Conclusion
Both Chiral HPLC and Chiral NMR Spectroscopy are powerful and reliable methods for confirming the stereochemistry of synthesized this compound. Chiral HPLC is often considered the gold standard for its high resolution and accuracy, making it ideal for final product quality control.[3] Chiral NMR offers a faster, higher-throughput alternative, which is particularly advantageous during reaction screening and optimization.[1] The choice of method will depend on the specific requirements of the analysis, including the desired accuracy, sample availability, and available instrumentation.
References
Side-by-side comparison of catalysts for 4-Amino-3-oxobutanoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Amino-3-oxobutanoic acid, a valuable building block in the development of various pharmaceuticals, can be achieved through several catalytic routes. This guide provides a side-by-side comparison of the primary chemical and enzymatic approaches, offering insights into their respective methodologies, performance, and underlying mechanisms.
At a Glance: Chemical vs. Enzymatic Synthesis
| Feature | Chemical Synthesis | Enzymatic Synthesis (Transaminase) |
| Catalyst | Alkali metal enolates, Acid/Base catalysts, Metal catalysts (e.g., Iron) | Transaminase (ω-TA) enzymes |
| Typical Yield | Moderate to high (e.g., ~85% for precursor steps) | Generally high conversion and enantioselectivity (>95%) |
| Selectivity | Often requires protecting groups and may lead to byproducts | High chemo-, regio-, and stereoselectivity |
| Reaction Conditions | Often requires anhydrous conditions, inert atmospheres, and potentially harsh reagents (strong acids/bases) | Mild aqueous conditions (physiological pH and temperature) |
| Substrate Specificity | Broad applicability to a range of starting materials | Highly specific to the substrate structure |
| Environmental Impact | May involve hazardous reagents and generate significant waste | "Green" and sustainable approach with biodegradable catalysts |
| Catalyst Stability | Generally stable under reaction conditions | Can be sensitive to temperature, pH, and organic solvents |
In-Depth Analysis of Catalytic Approaches
Chemical Synthesis: A Multi-Step Approach
Chemical synthesis provides a traditional and versatile route to this compound, typically involving a multi-step process starting from protected α-amino acids. A common strategy involves the formation of a β-keto ester intermediate, followed by further transformations.
A representative pathway, as outlined in patent literature, begins with a protected α-amino acid, which is converted to a this compound ester. This ester can then be hydrolyzed and decarboxylated to yield the final product. One of the key steps involves the reaction of a protected α-amino acid derivative with an alkali metal enolate of an acetate (B1210297) to form the β-keto ester backbone.[1] Subsequent steps can include halogenation followed by hydrolysis and decarboxylation. Another example of a chemical transformation relevant to this synthesis is the reduction of a nitro group to an amino group using iron powder and hydrochloric acid.
This protocol is adapted from a patented process for a precursor to this compound.[1]
-
Preparation of the Protected α-Amino Acid Derivative: An N-protected α-amino acid (e.g., N-benzyloxycarbonyl-L-aspartic acid) is esterified to activate the carboxyl group.
-
Enolate Formation: A solution of an alkali metal enolate of an acetate (e.g., lithium enolate of tert-butyl acetate) is prepared by treating the acetate with a strong base like lithium diisopropylamide (LDA) in an anhydrous solvent (e.g., tetrahydrofuran) at low temperatures (e.g., -78 °C) under an inert atmosphere.
-
Carbon-Carbon Bond Formation: The activated α-amino acid derivative is added to the enolate solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified using chromatography to yield the this compound ester. A reported yield for a similar precursor synthesis is 84.7%.[1]
-
Hydrolysis and Decarboxylation: The resulting ester is subjected to hydrolysis (e.g., using an acid or base) and decarboxylation to obtain the final this compound.
References
Safety Operating Guide
Prudent Disposal of 4-Amino-3-oxobutanoic Acid: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling 4-Amino-3-oxobutanoic acid, it is crucial to be familiar with the necessary safety measures. In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with water or shower.
-
Eye Contact: Rinse eyes thoroughly with plenty of water, removing contact lenses if present.
-
Ingestion: Have the victim drink water (two glasses at most).
Proper personal protective equipment (PPE) is mandatory when handling chemical waste. The following table summarizes recommended PPE based on general safety data sheets for similar chemical compounds.
| Personal Protective Equipment (PPE) for Chemical Waste Handling |
| Eye/Face Protection |
| Skin Protection |
| Respiratory Protection |
| General Hygiene |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of this compound waste. This is a general guideline and must be adapted to comply with the specific protocols of your institution and local regulatory requirements.
-
Waste Identification and Segregation:
-
Container Management:
-
Ensure the waste container is appropriate for chemical waste, in good condition, and compatible with the substance.
-
The container must be securely capped at all times, except when adding waste.
-
Label the container clearly with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and cool area.
-
Segregate the waste from incompatible materials.
-
-
Waste Pickup and Disposal:
-
Arrange for disposal through a licensed waste disposal service.
-
Complete all necessary waste disposal forms as required by your institution, providing an accurate description of the waste.
-
-
Decontamination of Empty Containers:
-
Handle uncleaned, empty containers as you would the product itself.[1]
-
Thoroughly rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste.
-
After thorough cleaning and removal or defacing of the original label, the container may be disposed of as regular waste, depending on institutional policies.
-
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste like this compound.
References
Essential Safety and Operational Guide for Handling 4-Amino-3-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Amino-3-oxobutanoic acid, a bifunctional molecule containing an amino group, a ketone, and a carboxylic acid. Due to the absence of a specific Safety Data Sheet (SDS), this guidance is based on the known hazards of its constituent functional groups and general best practices for laboratory chemical safety. A thorough risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE)
Proper PPE is essential to minimize exposure and ensure personal safety when handling this compound in both solid and solution forms. The following table summarizes the recommended PPE based on its chemical properties.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes/Face | Chemical safety goggles and/or a face shield | Goggles should be splash-proof. A face shield is recommended when handling larger quantities or when there is a significant splash risk. |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Gloves must be inspected for any signs of degradation or perforation before use and changed frequently. |
| Body | Laboratory coat | A standard lab coat is required. For procedures with a higher risk of splashes, an impervious apron should be worn over the lab coat. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate. | All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow outlines the key steps for safely handling this compound.
Experimental Workflow for Handling this compound
Caption: Decision tree for the disposal of waste contaminated with this compound.
Disposal Protocols
-
Contaminated Solid Waste : All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste. These items must be collected in a designated and clearly labeled hazardous waste container.
-
Contaminated Liquid Waste : Any unused solutions or reaction mixtures containing this compound should be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions down the drain.
-
Container Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage and Disposal : Store waste containers in a designated satellite accumulation area away from incompatible materials. Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of chemical waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
